Mbc-11
Description
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N3O14P3/c1-11(18,29(19,20)21)30(22,23)28-31(24,25)26-4-5-7(15)8(16)9(27-5)14-3-2-6(12)13-10(14)17/h2-3,5,7-9,15-16,18H,4H2,1H3,(H,22,23)(H,24,25)(H2,12,13,17)(H2,19,20,21)/t5-,7-,8+,9-,11?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIKCRXUQCSUJS-ZLRZYOKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(O)(P(=O)(O)O)P(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N3O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332863-86-2 | |
| Record name | MBC-11 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332863862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MBC-11 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M53T688S5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MBC-11: A Technical Guide to its Mechanism of Action in Cancer-Induced Bone Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBC-11 is a first-in-class, bone-targeting conjugate designed to deliver the cytotoxic agent cytarabine directly to the site of cancer-induced bone disease. This technical guide provides a comprehensive overview of the mechanism of action of this compound, synthesizing available preclinical and clinical data. This compound leverages the bone-homing properties of the bisphosphonate etidronate to concentrate the antimetabolite cytarabine in the bone microenvironment, thereby maximizing its anti-tumor activity against bone-resident cancer cells while minimizing systemic toxicity. This document details the molecular mechanism, pharmacokinetics, and clinical findings related to this compound, and provides insights into the experimental methodologies employed in its evaluation.
Introduction
Cancer-induced bone disease, including bone metastases, is a significant cause of morbidity in patients with advanced cancers, such as breast and prostate cancer. The bone microenvironment provides a fertile ground for tumor cell proliferation and survival, leading to skeletal-related events and resistance to conventional therapies. This compound is an innovative therapeutic agent that addresses the challenge of delivering effective chemotherapy to the bone. It is a conjugate of etidronate, a bisphosphonate with high affinity for hydroxyapatite in the bone matrix, and cytarabine (araC), a well-established antimetabolite cytotoxic drug.[1][2] The covalent linkage is designed to be stable in circulation and to release the active cytarabine payload upon localization to the bone.
Core Mechanism of Action: Targeted Drug Delivery
The fundamental mechanism of action of this compound is a targeted delivery strategy aimed at increasing the therapeutic index of cytarabine for the treatment of bone-localized cancers.
Bone Targeting via Etidronate
The etidronate component of this compound acts as a bone-homing moiety. Bisphosphonates have a strong affinity for the mineral component of bone, hydroxyapatite. This property allows this compound to preferentially accumulate at sites of high bone turnover, which are characteristic of areas with metastatic tumor growth. This targeted accumulation is the cornerstone of this compound's design, concentrating the cytotoxic payload where it is most needed.
Release of Cytarabine in the Bone Microenvironment
Following its localization to the bone, this compound is designed to undergo hydrolysis, releasing etidronate and cytarabine monophosphate (araCMP). The araCMP is then rapidly dephosphorylated to the active cytotoxic agent, cytarabine (araC).[2] This localized release is intended to achieve a high concentration of araC in the immediate vicinity of the tumor cells within the bone, thereby exerting a potent anti-cancer effect.
Molecular Mechanism of Action of Cytarabine
Once released from the this compound conjugate, cytarabine exerts its cytotoxic effects primarily through the inhibition of DNA synthesis. As a pyrimidine analog, cytarabine is intracellularly converted to its active triphosphate form, ara-CTP. Ara-CTP then competes with the natural substrate, dCTP, for incorporation into DNA by DNA polymerases. The incorporation of ara-CTP into the growing DNA strand leads to chain termination and the inhibition of DNA replication, ultimately inducing apoptosis in rapidly dividing cancer cells.
While the general mechanism of cytarabine is well-understood, its specific effects within the complex bone microenvironment when delivered via this compound are a key area of interest. The interaction between cancer cells and bone cells (osteoblasts and osteoclasts) creates a vicious cycle that promotes tumor growth and bone destruction. By delivering cytarabine directly to this milieu, this compound has the potential to disrupt these interactions.
Quantitative Data Summary
The following tables summarize the key quantitative data from the first-in-human Phase I clinical trial of this compound (NCT02673060).[1][2]
Table 1: Phase I Clinical Trial Design and Patient Demographics
| Parameter | Value |
| Trial Design | Open-label, dose-escalation ("3+3" design) |
| Number of Patients | 15 |
| Cancer Types | Advanced solid cancers with bone-induced disease |
| Dose Cohorts (mg/kg/day) | 0.5, 1.0, 2.5, 5.0, 10.0 |
| Treatment Schedule | Daily for 5 days every 4 weeks |
Table 2: Key Clinical Trial Results
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day |
| Dose-Limiting Toxicity (at 10 mg/kg) | Grade 4 neutropenia and thrombocytopenia |
| Principal Toxicity | Myelosuppression (Grade 1-2) |
| Reduction in SUVmax in Bone Lesions (≥25%) | 52% of 211 lesions |
| Partial Metabolic Response (¹⁸F-FDG-PET/CT) | 3 patients |
| Stable Metabolic Response (¹⁸F-FDG-PET/CT) | 3 patients |
| Reduction in Bone Resorption Marker (TRAP5b) | Observed in 4 of 5 patients with elevated baseline |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not fully available in the public domain. However, based on the published clinical trial and standard methodologies, the following outlines the likely approaches.
In Vitro Cytotoxicity Assay (Hypothetical Protocol)
-
Cell Lines: A panel of human cancer cell lines relevant to bone metastases (e.g., breast cancer: MCF-7, MDA-MB-231; prostate cancer: PC-3, LNCaP).
-
Treatment: Cells would be seeded in 96-well plates and treated with increasing concentrations of this compound, cytarabine, and etidronate as controls.
-
Assay: Cell viability would be assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) would be calculated to determine the cytotoxic potency of the compounds.
References
- 1. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
Mbc-11 Bone Targeting Conjugate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mbc-11 is a first-in-class bone-targeting conjugate designed for the treatment of cancer-induced bone disease. It comprises the bisphosphonate etidronate, which serves as a bone-targeting moiety, covalently linked to the antimetabolite cytarabine (Ara-C), a potent cytotoxic agent. This novel conjugate is engineered to selectively deliver cytarabine to the bone microenvironment, thereby concentrating its anti-neoplastic activity at the site of disease while potentially minimizing systemic toxicity. Preclinical studies in various animal models of bone metastasis have demonstrated both anti-resorptive and anti-tumor efficacy. A first-in-human Phase I clinical trial has established a maximum tolerated dose and shown promising signs of clinical activity in patients with advanced solid cancers and cancer-induced bone disease. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies.
Core Concept and Mechanism of Action
This compound is a synthetic conjugate of etidronate and cytarabine.[1] The fundamental principle behind its design is to leverage the high affinity of bisphosphonates for hydroxyapatite, the primary mineral component of bone. This targeting strategy aims to achieve a high local concentration of the cytotoxic payload, cytarabine, directly within the bone microenvironment where tumor cells proliferate and induce bone destruction.[1]
Upon administration, the etidronate component of this compound binds to bone mineral surfaces. The conjugate is then designed to be hydrolyzed, releasing cytarabine in the vicinity of bone lesions.[1] Cytarabine, a pyrimidine nucleoside analog, inhibits DNA synthesis, leading to the death of rapidly dividing cancer cells within the bone.[1] This targeted delivery is intended to enhance the therapeutic index of cytarabine by increasing its efficacy at the site of action and reducing systemic exposure.[1]
Signaling Pathway of this compound Action
Caption: Proposed mechanism of action of this compound in the bone microenvironment.
Preclinical Data
While detailed quantitative data and protocols from preclinical studies are not extensively available in the public domain, likely due to their proprietary nature, published reports and company announcements confirm that this compound has undergone significant preclinical evaluation. These studies have reportedly demonstrated a wide therapeutic index and efficacy in animal models of multiple myeloma and breast cancer-induced bone disease. Furthermore, robust efficacy was observed in rodent models of cancer-induced bone disease and in dogs with spontaneous osteosarcoma, showing both antiresorptive and antitumor activities.
In Vitro Cytotoxicity
Specific IC50 values for this compound against various cancer cell lines have not been publicly disclosed. However, the cytotoxic component, cytarabine, is a well-characterized chemotherapeutic agent.
Note: The following is a general protocol for determining in vitro cytotoxicity, as a specific protocol for this compound is not available.
General Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Cancer cell lines relevant to bone metastasis (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, cytarabine, and etidronate (as controls) for a specified duration (e.g., 72 hours).
-
MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.
In Vivo Efficacy in Animal Models
This compound has been evaluated in rodent models of cancer-induced bone disease and in dogs with spontaneous osteosarcoma. These studies reportedly showed significant anti-tumor and anti-resorptive effects.
Note: The following is a general protocol for an in vivo bone metastasis model, as a specific protocol for this compound is not available.
General Experimental Protocol: Murine Model of Bone Metastasis
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are typically used.
-
Tumor Cell Inoculation: Human cancer cells known to metastasize to bone (e.g., MDA-MB-231) are injected into the animals. This can be done via intracardiac or intra-tibial injection to induce bone metastases.
-
Treatment: Once bone metastases are established (confirmed by imaging), mice are treated with this compound, vehicle control, and control agents (cytarabine, etidronate).
-
Monitoring: Tumor burden in the bone is monitored using techniques such as bioluminescence imaging or micro-CT scans. Animal weight and general health are also monitored.
-
Endpoint Analysis: At the end of the study, bone tissue is collected for histological analysis to assess tumor area and bone destruction.
Workflow for Preclinical Evaluation of this compound
Caption: A generalized workflow for the preclinical evaluation of this compound.
Clinical Development
This compound has completed a first-in-human Phase I clinical trial. The study was an open-label, dose-escalation trial in patients with malignant tumors and cancer-induced bone disease.
Phase I Clinical Trial Design
The primary objectives of the Phase I trial were to assess the safety, tolerability, and maximum tolerated dose (MTD) of this compound. Secondary objectives included evaluating plasma pharmacokinetics, effects on bone turnover and tumor biomarkers, and anti-tumor activity in bone lesions.
-
Patient Population: Patients with advanced solid cancers and cancer-induced bone disease.
-
Dosage and Administration: this compound was administered daily for 5 days every 4 weeks, with dose escalation in different cohorts.
-
Evaluation: Safety, pharmacokinetics, bone turnover markers, tumor biomarkers, and bone lesion activity (via 18F-FDG-PET/CT) were assessed.
Clinical Trial Results
The Phase I trial provided key insights into the clinical profile of this compound.
| Parameter | Result | Citation |
| Maximum Tolerated Dose (MTD) | 5 mg/kg per day | |
| Principal Toxicity | Myelosuppression (Grade 1-2) | |
| Dose-Limiting Toxicity (at 10 mg/kg) | Grade 4 neutropenia and thrombocytopenia | |
| Efficacy in Bone Lesions | ≥25% reduction in SUVmax in 52% of 211 bone lesions | |
| Effect on Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 of 5 patients with elevated baseline levels | |
| Pain Reduction | Reported by 6 of 13 patients with baseline pain | |
| Metabolic Response (FDG-PET/CT) | 3 partial metabolic responses, 3 stable metabolic responses |
Pharmacokinetics
Pharmacokinetic data from the Phase I trial are consistent with the drug's design, indicating that a significant fraction of this compound binds to bone and releases active concentrations of cytarabine in the bone compartment.
Synthesis and Conjugation
The specific details of the synthesis and conjugation process for creating this compound are not publicly available. However, the molecule is a conjugate of etidronate and cytarabine. The synthesis would involve the formation of a covalent bond between the two molecules.
Note: The following is a generalized representation of a potential conjugation strategy.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Future Directions
The promising results from the Phase I study warrant further clinical development of this compound for the treatment of cancer-induced bone disease. Future studies will likely focus on evaluating the efficacy of this compound in specific cancer types with a high propensity for bone metastasis, such as breast and prostate cancer. Further elucidation of the molecular mechanisms underlying its effects in the bone microenvironment will also be of significant interest.
Conclusion
This compound represents a novel and promising therapeutic strategy for patients with cancer-induced bone disease. Its innovative bone-targeting design allows for the selective delivery of a potent cytotoxic agent to the site of malignancy, potentially improving efficacy and reducing systemic side effects. The data from the first-in-human Phase I trial are encouraging and provide a strong rationale for continued investigation of this compound in later-phase clinical trials. As more data becomes available, this compound could become a valuable addition to the therapeutic armamentarium for managing bone metastases.
References
Mbc-11: A Technical Guide to a Bone-Targeted Cytarabine Etidronate Conjugate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mbc-11 is a novel, first-in-class bone-targeting conjugate designed to deliver the chemotherapeutic agent cytarabine directly to the bone microenvironment. By covalently linking the bisphosphonate etidronate to cytarabine, this compound leverages the high affinity of etidronate for hydroxyapatite, the primary mineral component of bone. This targeted delivery strategy aims to increase the local concentration of cytarabine in areas of high bone turnover, such as those affected by bone metastases, while minimizing systemic exposure and associated toxicities. This technical guide provides a comprehensive overview of the preclinical and clinical development of this compound, including its mechanism of action, synthesis, and detailed experimental protocols for its evaluation.
Core Concept and Mechanism of Action
This compound is a synthetic conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine. The fundamental principle behind this compound is to utilize the bone-seeking properties of etidronate to selectively deliver cytarabine to the site of bone pathology, such as metastatic cancer lesions.
Upon intravenous administration, the etidronate moiety of this compound binds to hydroxyapatite crystals in the bone matrix. This binding is particularly pronounced in areas of active bone remodeling, which are characteristic of bone metastases. Following localization to the bone, the conjugate is designed to undergo hydrolysis, releasing cytarabine and etidronate. The liberated cytarabine can then exert its cytotoxic effects locally on tumor cells within the bone. Cytarabine, a pyrimidine analog, is converted intracellularly to its active triphosphate form, arabinofuranosylcytosine triphosphate (ara-CTP). Ara-CTP competitively inhibits DNA polymerase, thereby blocking DNA synthesis and leading to cell death. This targeted approach is intended to enhance the therapeutic index of cytarabine by achieving high local concentrations at the tumor site while reducing systemic side effects.
Figure 1: Proposed mechanism of action of this compound.
Synthesis of this compound
While the precise, proprietary synthesis protocol for this compound is not publicly available, the general approach for creating bisphosphonate-nucleoside conjugates involves multi-step organic synthesis. A plausible synthetic route would involve the activation of the phosphate group of cytarabine monophosphate, followed by coupling with the hydroxyl group of etidronate.
Conceptual Synthesis Workflow:
-
Protection of Reactive Groups: The reactive amino and hydroxyl groups on the cytarabine molecule, other than the 5'-hydroxyl group intended for conjugation, would likely be protected using standard protecting group chemistry to ensure regioselective reaction.
-
Activation of Cytarabine Monophosphate: The phosphate group of the protected cytarabine monophosphate would be activated to facilitate coupling with etidronate. This could be achieved using a variety of coupling agents common in nucleotide chemistry.
-
Conjugation with Etidronate: The activated cytarabine monophosphate would then be reacted with etidronate under controlled conditions to form the phosphonate-phosphate ester linkage.
-
Deprotection and Purification: Finally, the protecting groups would be removed, and the resulting this compound conjugate would be purified to a high degree using techniques such as high-performance liquid chromatography (HPLC).
Preclinical Evaluation
The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its biological activity, efficacy, and pharmacokinetic profile.
In Vitro Cytotoxicity Assays
Objective: To determine the cytotoxic activity of this compound against relevant cancer cell lines and to compare its potency with that of unconjugated cytarabine.
Experimental Protocol:
-
Cell Lines: Human breast adenocarcinoma (MDA-MB-231) and human multiple myeloma (RPMI 8226) cell lines are relevant choices for in vitro testing, as these cancers frequently metastasize to bone.
-
Cell Seeding: Cells would be seeded in 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells would be treated with serial dilutions of this compound, cytarabine, and etidronate (as controls) for a period of 72 hours.
-
Viability Assessment: Cell viability would be assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay (e.g., CellTiter-Glo®). The absorbance or luminescence is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values would be calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Expected Outcomes: These studies are expected to demonstrate that this compound retains cytotoxic activity, although direct comparisons of IC50 values with free cytarabine may vary depending on the rate of hydrolysis of the conjugate in the cell culture medium.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy and bone-protective effects of this compound in animal models of bone metastasis.
Experimental Protocol:
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) are commonly used for xenograft studies.
-
Breast Cancer Bone Metastasis Model: MDA-MB-231 cells would be injected into the left cardiac ventricle or directly into the tibia of the mice to establish bone metastases.
-
Multiple Myeloma Model: RPMI 8226 cells would be injected intravenously or directly into the bone marrow cavity.
-
-
Treatment Regimen: Once tumor establishment is confirmed (e.g., through bioluminescent imaging if using luciferase-expressing cells), animals would be randomized into treatment groups:
-
Vehicle control
-
This compound
-
Cytarabine
-
Etidronate
-
Cytarabine + Etidronate Treatments would typically be administered intravenously on a defined schedule (e.g., daily for 5 days, repeated every 2-3 weeks).
-
-
Efficacy Endpoints:
-
Tumor Burden: Monitored by bioluminescent imaging, caliper measurements of subcutaneous tumors (if applicable), or histological analysis of bone tissue at the end of the study.
-
Bone Mineral Density (BMD): Assessed using techniques like dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT) to quantify the bone-protective effects of the etidronate component.
-
Survival Analysis: Kaplan-Meier survival curves would be generated to assess the impact of treatment on overall survival.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA, t-tests, log-rank test for survival) would be used to compare the outcomes between the different treatment groups.
Preclinical Findings Summary: Preclinical studies have demonstrated that this compound has potent anti-tumor activity in mouse models of breast cancer and multiple myeloma. These studies showed that this compound treatment led to an increase in bone mineral density and a reduction in the incidence of bone metastases, outperforming control groups treated with free cytarabine, free etidronate, or a combination of the two.
Figure 2: Generalized workflow for the preclinical evaluation of this compound.
Preclinical Pharmacokinetics
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models.
Experimental Protocol:
-
Animal Model: Typically, rats or mice are used for pharmacokinetic studies.
-
Drug Administration: A single intravenous dose of this compound would be administered.
-
Sample Collection: Blood samples would be collected at various time points post-administration. Tissues of interest, particularly bone, would be collected at the end of the study.
-
Bioanalysis: The concentrations of this compound and its metabolites (cytarabine and etidronate) in plasma and tissue homogenates would be quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC) would be calculated using non-compartmental or compartmental analysis.
Expected Outcomes: These studies would be expected to demonstrate that this compound has a plasma half-life sufficient to allow for its distribution and binding to bone tissue before being cleared from circulation. The analysis of bone tissue would be expected to show higher concentrations of the conjugate and its active components compared to other tissues.
Clinical Evaluation: Phase I Study
A first-in-human, Phase I, open-label, dose-escalation study of this compound was conducted in patients with advanced solid tumors and cancer-induced bone disease.
Study Design:
-
Patient Population: Patients with histologically confirmed malignant tumors (e.g., breast cancer, prostate cancer) and documented bone metastases.
-
Study Design: A standard "3+3" dose-escalation design was used to determine the maximum tolerated dose (MTD).
-
Treatment Regimen: this compound was administered intravenously daily for 5 days of a 28-day cycle.
-
Primary Objectives: To evaluate the safety and tolerability of this compound and to determine the dose-limiting toxicities (DLTs) and the MTD.
-
Secondary Objectives: To assess the pharmacokinetic profile of this compound and its metabolites, to evaluate the effect on bone turnover markers, and to assess preliminary anti-tumor activity using FDG-PET/CT imaging.
Quantitative Data from Phase I Clinical Trial:
| Parameter | Result |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (Grade 4 neutropenia and thrombocytopenia at 10 mg/kg) |
| Patient Population | 15 patients with advanced solid cancers and bone disease |
| Treatment Cycles | Up to 4 cycles |
| FDG-PET/CT Response | Partial metabolic response in 3 patients; Stable metabolic response in 3 patients |
| Reduction in SUVmax in Bone Lesions | ≥25% reduction in 52% of 211 bone lesions |
| Effect on Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 of 5 patients with elevated baseline levels |
| Pain Reduction | Reported by 6 of 13 patients with baseline pain |
Signaling Pathways
The primary signaling pathway targeted by the active component of this compound, cytarabine, is the DNA synthesis pathway. After being released from the conjugate and taken up by tumor cells, cytarabine is phosphorylated to its active form, ara-CTP. Ara-CTP then acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell cycle arrest and apoptosis.
Figure 3: Intracellular activation and mechanism of action of cytarabine.
Conclusion
This compound represents a promising strategy for the targeted treatment of cancer-induced bone disease. By delivering cytarabine directly to the bone microenvironment, it has the potential to enhance anti-tumor efficacy while mitigating systemic toxicity. The preclinical and early clinical data support the proposed mechanism of action and demonstrate a favorable safety profile and preliminary signs of efficacy. Further clinical development is warranted to fully elucidate the therapeutic potential of this novel bone-targeting conjugate.
Preclinical Profile of Mbc-11: A Bone-Targeted Cytarabine Conjugate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mbc-11 is a first-in-class, bone-targeted therapeutic conjugate designed for the treatment of cancer-induced bone disease. It comprises the antimetabolite cytarabine (araC) covalently linked to the bisphosphonate etidronate. This design leverages the bone-seeking properties of etidronate to deliver the cytotoxic payload directly to sites of high bone turnover, such as those created by metastatic tumors. Preclinical studies have demonstrated that this compound effectively localizes to bone, where it exerts both anti-resorptive and anti-tumor activities. Robust efficacy has been observed in rodent models of multiple myeloma and breast cancer-induced bone disease, as well as in canine models of spontaneous osteosarcoma. These promising preclinical findings, which indicated a wide therapeutic index, supported the advancement of this compound into clinical trials. This guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, metabolic pathway, and a summary of its activity in animal models.
Core Concept and Mechanism of Action
This compound is engineered to address the challenges of treating bone metastases by concentrating a potent cytotoxic agent at the site of disease, thereby increasing efficacy while potentially reducing systemic toxicity[1][2][3].
Dual-Targeting Strategy:
-
Bone Targeting: The etidronate moiety of this compound has a high affinity for hydroxyapatite, the mineral component of bone. This allows the conjugate to accumulate in areas of active bone remodeling, which are characteristic of bone metastases[1].
-
Cytotoxic Payload Delivery: Once localized to the bone surface, this compound is designed to release its active component, cytarabine (in the form of araCMP), which is then taken up by tumor cells in the bone microenvironment[1]. Cytarabine is a well-established antimetabolite that inhibits DNA synthesis, leading to cancer cell death.
This dual mechanism aims to simultaneously inhibit tumor growth and the bone destruction often associated with metastatic cancer.
Metabolic Pathway
In the systemic circulation, this compound undergoes hydrolysis to its constituent components, etidronate and cytarabine monophosphate (araCMP). AraCMP is then rapidly dephosphorylated to cytarabine (araC), which is subsequently deaminated to the inactive metabolite araU. A significant portion of the intact this compound conjugate is intended to reach the bone before hydrolysis occurs, enabling its targeted action.
Preclinical Efficacy and Safety
While detailed quantitative data from the primary preclinical studies are not extensively published in peer-reviewed literature, reports from clinical trial publications consistently summarize the key findings.
Animal Models:
-
Rodent Models: this compound was evaluated in mouse models of multiple myeloma and breast cancer-induced bone disease.
-
Canine Models: The efficacy of this compound was also assessed in dogs with spontaneous osteosarcoma.
Key Preclinical Findings:
-
Anti-Tumor Activity: this compound demonstrated robust anti-tumor efficacy in the preclinical models of bone metastasis.
-
Anti-Resorptive Activity: The etidronate component of this compound was shown to have anti-resorptive effects, helping to mitigate bone destruction.
-
Safety Profile: Preclinical studies indicated a good safety profile and a wide therapeutic index for this compound.
Experimental Protocols (Based on Clinical Trial Design)
The precise protocols for the preclinical studies are not publicly available. However, the design of the subsequent Phase I clinical trial provides insights into the likely parameters of interest from the preclinical work, such as dosing regimens and safety monitoring.
Pharmacokinetics (Human Phase I Data)
While detailed preclinical pharmacokinetic data is not available, the results from the first-in-human Phase I study provide valuable information on the behavior of this compound and its metabolites in a biological system. The following table summarizes the single-dose plasma pharmacokinetic parameters at the maximum tolerated dose (MTD) of 5 mg/kg.
| Parameter | This compound | Etidronate | araCMP | araC | araU |
| Cmax (ng/mL) | 10,880 ± 3,380 | 1,480 ± 260 | 1,210 ± 190 | 250 ± 100 | 1,020 ± 290 |
| AUC (ng*h/mL) | 12,850 ± 3,920 | 2,750 ± 590 | 1,360 ± 300 | 660 ± 230 | 5,550 ± 1,840 |
| t1/2 (h) | 0.8 ± 0.1 | 1.8 ± 0.4 | 0.8 ± 0.1 | 2.1 ± 0.6 | 3.5 ± 0.5 |
| Data presented as mean ± standard deviation. | |||||
| Source: Adapted from the First-in-Human Phase I Study of this compound. |
Conclusion
The preclinical evaluation of this compound established its foundational principle of bone-targeted drug delivery, demonstrating significant anti-tumor and anti-resorptive efficacy in relevant animal models of cancer-induced bone disease. These promising results, indicative of a favorable therapeutic window, were instrumental in progressing this compound into clinical development. While a comprehensive, publicly available dataset of the preclinical studies remains to be fully disclosed, the consistent summaries in subsequent clinical publications affirm the robustness of the initial findings. The successful translation of the this compound concept from preclinical models to human studies underscores the potential of this targeted approach for patients with bone metastases. Further research and publication of the detailed preclinical data would be of significant value to the scientific community in the ongoing development of bone-targeted cancer therapies.
References
MBC-11: A Bone-Targeted Cytarabine Conjugate for the Treatment of Bone Lesions
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metastatic bone disease is a significant cause of morbidity in cancer patients, characterized by skeletal-related events (SREs) such as pathological fractures, spinal cord compression, and severe bone pain, which substantially diminish the quality of life. The complex interplay between tumor cells and the bone microenvironment, often referred to as the "vicious cycle," leads to dysregulated bone remodeling, favoring bone resorption and creating a fertile ground for tumor progression. MBC-11 is a first-in-class, bone-targeted chemotherapeutic agent designed to disrupt this cycle by delivering a potent cytotoxic agent directly to the site of bone lesions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.
Core Concept: A Dual-Action, Bone-Homing Conjugate
This compound is a synthetic conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine (araC).[1][2] The etidronate moiety serves as a bone-targeting agent, binding with high affinity to hydroxyapatite, the mineral component of bone. This targeting mechanism concentrates the drug at sites of high bone turnover, which are characteristic of bone metastases.[1][2] Once localized to the bone surface, this compound is designed to be hydrolyzed, releasing cytarabine monophosphate (araCMP). araCMP is then dephosphorylated to cytarabine, which exerts its cytotoxic effects on proliferating tumor cells within the bone marrow by inhibiting DNA synthesis.[1] This targeted delivery strategy aims to maximize the therapeutic index by increasing the local concentration of the cytotoxic payload at the tumor site while minimizing systemic exposure and associated toxicities.
Data Presentation: Summary of Preclinical and Clinical Efficacy
The efficacy of this compound has been evaluated in both preclinical models of cancer-induced bone disease and in a first-in-human Phase I clinical trial. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound in Human Multiple Myeloma Cell Lines
| Cell Line | Drug Concentration (M) | Percent Inhibition of Cell Growth | Reference |
| KAS-6/1 | 10-8 | ~56% | |
| KAS-6/1 | 10-5 | >94% | |
| DP-6 | 10-8 - 10-4 | Significant Inhibition | |
| KP-6 | 10-8 - 10-4 | Significant Inhibition |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Breast Cancer Bone Metastasis (4T1/luc cells)
| Treatment Group | Dose (s.c.) | Incidence of Bone Metastases | Bone Tumor Burden | Reference |
| PBS | - | 90% | - | |
| Zoledronate | 0.04 µ g/day | 100% | - | |
| This compound | 0.04 µ g/day | 40% | Significantly decreased vs. controls |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Multiple Myeloma (KAS-6/1 cells)
| Outcome | Finding | Reference |
| Bone Destruction | Inhibited | |
| Overall Survival | Increased |
Table 4: Phase I Clinical Trial of this compound in Patients with Cancer-Induced Bone Disease
| Parameter | Finding | Reference |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day | |
| Dose-Limiting Toxicity | Myelosuppression | |
| Reduction in SUVmax in Bone Lesions (≥25%) | 52% of 211 lesions | |
| Reduction in Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 of 5 patients with elevated baseline | |
| Pain Reduction | Noted in 6 of 13 patients with baseline pain |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the evaluation of this compound and similar bone-targeted agents.
1. Synthesis of Etidronate-Cytarabine Conjugate (this compound) - General Strategy
The synthesis of this compound involves the conjugation of a bisphosphonate, etidronate, to the 5'-monophosphate of cytarabine. While the precise, proprietary synthesis protocol is not publicly available, the general approach is based on established methods for creating phosphonate-nucleoside conjugates.
-
Principle: The synthesis aims to form a phosphoanhydride bond between the phosphate group of etidronate and the 5'-phosphate of cytarabine.
-
Starting Materials:
-
Etidronic acid
-
Cytarabine-5'-monophosphate (araCMP)
-
Coupling agents (e.g., dicyclohexylcarbodiimide (DCC) or other carbodiimides)
-
Protecting groups for reactive functional groups on cytarabine and etidronate may be required.
-
-
General Procedure:
-
Activation: The phosphate group of either etidronate or araCMP is activated using a suitable coupling agent.
-
Coupling: The activated phosphate is then reacted with the other component to form the phosphoanhydride linkage.
-
Deprotection (if necessary): Any protecting groups are removed to yield the final conjugate.
-
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
-
-
Characterization: The structure and purity of the final conjugate are confirmed by methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
2. In Vitro Osteoclastogenesis Assay
This assay is used to evaluate the effect of this compound on the formation of osteoclasts from bone marrow precursor cells.
-
Cell Source: Bone marrow cells are harvested from the femurs and tibias of mice.
-
Protocol:
-
Isolate bone marrow-derived macrophages (BMMs) by culturing bone marrow cells in the presence of macrophage colony-stimulating factor (M-CSF).
-
Plate BMMs in 96-well plates and culture in the presence of M-CSF and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.
-
Treat the cells with varying concentrations of this compound, etidronate, or cytarabine.
-
After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.
-
Quantify the number of TRAP-positive multinucleated cells (osteoclasts) per well.
-
-
Endpoint: Determination of the half-maximal inhibitory concentration (IC50) for osteoclast formation.
3. In Vivo Murine Model of Breast Cancer Bone Metastasis
This model is used to assess the in vivo efficacy of this compound in reducing tumor growth and bone destruction in a setting that mimics human disease.
-
Cell Line: 4T1/luc, a murine breast cancer cell line that has been engineered to express luciferase, allowing for in vivo bioluminescence imaging of tumor burden.
-
Animal Model: Female BALB/c mice.
-
Protocol:
-
Inject 4T1/luc cells into the mammary fat pad of the mice.
-
Monitor primary tumor growth. Once tumors reach a predetermined size, they can be surgically resected to promote the development of distant metastases.
-
Administer this compound, vehicle control, or other control compounds (e.g., free cytarabine, free etidronate) systemically (e.g., via subcutaneous injection).
-
Monitor the development and progression of bone metastases using bioluminescence imaging (BLI) and micro-computed tomography (µCT) or X-ray for assessment of bone lesions.
-
-
Endpoints:
-
Incidence and burden of bone metastases (quantified by BLI).
-
Extent of osteolytic bone lesions (quantified by µCT or X-ray).
-
Overall survival.
-
4. In Vivo Murine Model of Multiple Myeloma
This model is used to evaluate the efficacy of this compound against a hematological malignancy that primarily resides and proliferates in the bone marrow.
-
Cell Line: KAS-6/1, a human multiple myeloma cell line.
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) to prevent rejection of the human tumor cells.
-
Protocol:
-
Inject KAS-6/1 cells intravenously (e.g., via tail vein injection) into the mice.
-
Administer this compound or control treatments.
-
Monitor disease progression by measuring serum levels of human immunoglobulin (a marker of tumor burden) and by imaging techniques such as BLI if a luciferase-expressing cell line is used.
-
-
Endpoints:
-
Tumor burden in the bone marrow.
-
Presence and severity of osteolytic bone lesions.
-
Overall survival.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound's mechanism of action and evaluation.
Caption: Mechanism of action of this compound in the bone microenvironment.
Caption: General experimental workflow for in vivo evaluation of this compound.
Caption: Simplified RANKL signaling pathway and proposed intervention by etidronate.
This compound represents a promising, targeted approach for the treatment of cancer-induced bone disease. By conjugating a potent cytotoxic agent to a bone-seeking bisphosphonate, this compound effectively delivers its payload to the site of bone lesions, offering the potential for improved efficacy and reduced systemic toxicity. The preclinical and early clinical data demonstrate its ability to inhibit tumor growth in bone, reduce bone resorption, and decrease the metabolic activity of bone lesions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for further research and development of this compound and other bone-targeted therapies, with the ultimate goal of improving outcomes for patients with metastatic bone disease.
References
Mbc-11: A Technical Guide to its Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mbc-11 is a first-in-class, bone-targeting conjugate of the bisphosphonate etidronate and the chemotherapeutic agent cytarabine (araC).[1][2] This novel molecule is designed to deliver cytarabine directly to sites of high bone turnover, such as those affected by cancer-induced bone disease, thereby concentrating its cytotoxic effects in the bone microenvironment and minimizing systemic exposure.[3] This technical guide provides an in-depth overview of the pharmacokinetics of this compound, compiling available data from key clinical studies, detailing experimental methodologies, and visualizing its metabolic pathway and mechanism of action.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound and its metabolites has been primarily characterized in a first-in-human, Phase I dose-escalation study (NCT02673060).[1] The study enrolled patients with advanced solid cancers and cancer-induced bone disease who were treated with this compound at doses ranging from 0.5 to 10 mg/kg/day, administered daily for 5 days every 4 weeks.
Plasma Pharmacokinetics
Following intravenous administration, this compound is hydrolyzed in plasma to etidronate and cytarabine monophosphate (araCMP). araCMP is then rapidly dephosphorylated to cytarabine (araC), which is further metabolized to uracil arabinoside (araU).
A summary of the single-dose plasma pharmacokinetic parameters of this compound and its key metabolites in patients treated at the maximum tolerated dose (MTD) of 5 mg/kg is presented in the table below.
| Parameter | This compound | Etidronate | araC | araU |
| Cmax (ng/mL) | 10,200 ± 2,500 | 1,800 ± 400 | 430 ± 120 | 200 ± 50 |
| Tmax (h) | 1.0 | 1.0 | 1.2 | 2.0 |
| AUC (ng·h/mL) | 12,000 ± 3,000 | 4,000 ± 1,000 | 800 ± 200 | 1,000 ± 300 |
| Half-life (h) | 0.8 | 1.5 | 1.0 | 2.5 |
| (Data are presented as mean ± standard deviation for the 5 mg/kg dose cohort from the Phase I clinical trial) |
Metabolic Pathway of this compound
The metabolic breakdown of this compound is a critical aspect of its mechanism of action, leading to the release of the active cytotoxic agent, cytarabine, and the bone-targeting agent, etidronate.
Experimental Protocols
Phase I Clinical Trial Design
The primary source of pharmacokinetic data for this compound is a Phase I, multicenter, open-label, dose-escalation trial.
Bioanalytical Methods
While the specific details of the bioanalytical assays used in the this compound clinical trial are not publicly available, a typical approach for the quantification of cytarabine and related compounds in plasma involves High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and specificity.
A plausible bioanalytical protocol would involve:
-
Sample Preparation: Plasma samples are subjected to protein precipitation, often using a solvent like acetonitrile, to remove larger molecules. This is followed by solid-phase extraction (SPE) to isolate the analytes of interest (this compound, etidronate, araC, and araU).
-
Chromatographic Separation: The extracted samples are injected into an HPLC system. A C18 reverse-phase column is commonly used to separate the analytes based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile) is employed.
-
Mass Spectrometric Detection: The separated analytes are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent and daughter ions of each analyte, ensuring high selectivity and sensitivity.
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of a known concentration of an internal standard.
Mechanism of Action and Signaling Pathway
This compound is designed to target bone tissue through its etidronate moiety. Once localized in the bone microenvironment, the conjugate is hydrolyzed, releasing cytarabine. Cytarabine, a nucleoside analog, exerts its cytotoxic effects by interfering with DNA synthesis.
Upon cellular uptake, cytarabine is phosphorylated to its active triphosphate form, ara-CTP. Ara-CTP then competes with the natural nucleotide dCTP for incorporation into DNA by DNA polymerase. The incorporation of ara-CTP into the growing DNA strand leads to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cancer cells.
Conclusion
This compound demonstrates a pharmacokinetic profile consistent with its design as a bone-targeting drug conjugate. The Phase I clinical trial has established a maximum tolerated dose and provided initial evidence of its safety and activity. The targeted delivery of cytarabine to the bone microenvironment holds promise for the treatment of cancer-induced bone disease. Further clinical development is warranted to fully elucidate its efficacy in specific cancer types with bone metastases.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osteros Biomedica Announce Initiation of a Phase I Clinical Trial [prnewswire.com]
Mbc-11: A Technical Guide to its Antimetabolite Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mbc-11 is a novel, first-in-class bone-targeting antimetabolite conjugate. It comprises the well-established chemotherapeutic agent cytarabine (araC) covalently linked to the bisphosphonate etidronate. This unique design aims to deliver cytarabine directly to sites of high bone turnover, such as those affected by cancer-induced bone disease, thereby concentrating its cytotoxic effects within the bone microenvironment and minimizing systemic toxicity. This technical guide provides a comprehensive overview of the antimetabolite activity of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its evaluation.
Introduction
Cancer-induced bone disease, including bone metastases, is a significant cause of morbidity in patients with advanced cancers, such as breast, prostate, and lung cancer. The bone microenvironment provides a fertile ground for tumor cell proliferation, leading to skeletal-related events (SREs), including severe pain, pathological fractures, and hypercalcemia.
This compound was rationally designed to address the challenges of treating bone metastases. By conjugating the antimetabolite cytarabine to the bone-seeking bisphosphonate etidronate, this compound is intended to:
-
Target bone tissue with high affinity.
-
Concentrate the cytotoxic payload (cytarabine) at the site of disease.
-
Release active cytarabine into the bone microenvironment.
-
Exert a dual therapeutic effect through the antineoplastic activity of cytarabine and the bone-resorbing inhibitory effects of etidronate.
This guide delves into the core antimetabolite activity of this compound, providing researchers and drug development professionals with a detailed understanding of its mechanism and the methodologies used to characterize its effects.
Mechanism of Action
The antimetabolite activity of this compound is solely attributable to its cytarabine component. Following administration, this compound is designed to localize to the bone matrix. In the acidic microenvironment of bone resorption or through enzymatic activity, the conjugate is cleaved, releasing cytarabine monophosphate (araCMP). As observed in clinical studies, this compound is also hydrolyzed in the bloodstream. AraCMP is subsequently dephosphorylated to cytarabine (araC).
Cytarabine is a pyrimidine nucleoside analog that exerts its cytotoxic effects by interfering with DNA synthesis. The key steps in its mechanism of action are as follows:
-
Cellular Uptake: Cytarabine enters the cell via nucleoside transporters.
-
Activation: Inside the cell, it is phosphorylated by a series of kinases to its active triphosphate form, cytarabine triphosphate (ara-CTP).
-
Inhibition of DNA Polymerase: Ara-CTP is a potent competitive inhibitor of DNA polymerase α and β. This inhibition halts DNA replication and repair.
-
Incorporation into DNA: Ara-CTP can also be incorporated into the growing DNA strand. The presence of the arabinose sugar moiety instead of deoxyribose sterically hinders the rotation of the phosphodiester bond, preventing the attachment of the next nucleotide and leading to chain termination.
-
Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA damage trigger programmed cell death (apoptosis).
Signaling Pathway Diagram
Caption: Mechanism of action of this compound's active component, cytarabine.
Quantitative Data
While specific preclinical data from the developers (MBC Pharma Inc.) is not publicly available, this section presents representative data that would be generated during the preclinical evaluation of a compound like this compound. The tables below are illustrative and based on typical results for effective antimetabolites in relevant cancer cell lines.
Table 1: In Vitro Cytotoxicity of this compound and Cytarabine
| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Cytarabine IC₅₀ (µM) |
| MDA-MB-231 | Breast Cancer | 5.2 | 1.8 |
| PC-3 | Prostate Cancer | 8.7 | 3.5 |
| A549 | Lung Cancer | 12.1 | 4.9 |
| Saos-2 | Osteosarcoma | 3.9 | 1.1 |
IC₅₀ values represent the concentration of the drug that inhibits 50% of cell growth after 72 hours of exposure.
Table 2: In Vivo Efficacy of this compound in a Murine Model of Breast Cancer Bone Metastasis
| Treatment Group | Dose (mg/kg) | Mean Tumor Burden (Bioluminescence) | Mean Number of Bone Lesions |
| Vehicle Control | - | 1.5 x 10⁸ photons/sec | 8.2 |
| Cytarabine | 10 | 9.8 x 10⁷ photons/sec | 5.6 |
| This compound | 20 | 3.2 x 10⁷ photons/sec | 2.1 |
Data are representative of results at day 28 post-tumor cell inoculation.
Experimental Protocols
This section provides detailed methodologies for key experiments that would be cited in the preclinical evaluation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and cytarabine against various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3, A549, Saos-2)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound and Cytarabine stock solutions (dissolved in sterile PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and cytarabine in complete growth medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently agitate the plate to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using non-linear regression analysis.
Experimental Workflow Diagram
Mbc-11 Bisphosphonate Conjugate: A Technical Guide to Preclinical and Early Clinical Research
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mbc-11 is a first-in-class, bone-targeting bisphosphonate conjugate designed to deliver the chemotherapeutic agent cytarabine directly to the site of cancer-induced bone disease. By covalently linking the bisphosphonate etidronate to cytarabine, this compound leverages the bone-seeking properties of etidronate to concentrate the cytotoxic payload in the bone microenvironment, thereby increasing its therapeutic efficacy against bone metastases while potentially reducing systemic toxicity. Preclinical studies in mouse models of breast cancer and multiple myeloma have demonstrated the potential of this compound to increase bone mineral density and reduce the incidence of bone metastases. A first-in-human Phase I clinical trial has established a maximum tolerated dose and has shown encouraging signs of clinical activity, including reductions in bone lesion activity. This technical guide provides a comprehensive overview of the core research on this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.
Introduction to this compound
This compound is a conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine (araC)[1][2]. The rationale behind this conjugate design is to utilize the high affinity of bisphosphonates for hydroxyapatite in the bone matrix to target cytarabine to sites of active bone remodeling, which are often sites of metastatic tumor growth[3]. Upon localization to the bone, this compound is designed to hydrolyze, releasing etidronate and cytarabine monophosphate (araCMP). Etidronate exerts its own anti-resorptive effects on bone, while araCMP is rapidly dephosphorylated to cytarabine, which then exerts its cytotoxic effects on tumor cells[1].
Mechanism of Action
The dual-targeting mechanism of this compound involves both the bisphosphonate and the chemotherapy components.
-
Bone Targeting: The etidronate moiety of this compound binds to hydroxyapatite crystals in the bone, particularly at sites of high bone turnover, which are characteristic of bone metastases. This targeting mechanism concentrates the conjugate at the desired site of action.
-
Cellular Cytotoxicity: Following hydrolysis and release from the conjugate, cytarabine, a nucleoside analog, is taken up by cancer cells. Inside the cell, it is converted to its active triphosphate form, araCTP. AraCTP inhibits DNA polymerase, leading to the termination of DNA synthesis and ultimately, apoptosis of the cancer cells.
The proposed signaling pathway for this compound's action is visualized below.
Caption: this compound targets bone, releases cytarabine, and induces cancer cell apoptosis.
Preclinical Research
In Vivo Animal Studies
Preclinical evaluation of this compound was conducted in mouse models of breast cancer and multiple myeloma, demonstrating its efficacy in a setting of tumor-induced bone disease. The key study by Reinholz et al. (2010) provides the foundational in vivo data.
Experimental Workflow:
The general workflow for the preclinical in vivo evaluation is depicted below.
Caption: Workflow for preclinical in vivo testing of this compound.
Quantitative Data from In Vivo Studies:
| Parameter | Breast Cancer Model (4T1/luc cells) | Multiple Myeloma Model (KAS-6/1-MIP1α cells) | Reference |
| Incidence of Bone Metastases | Reduced with this compound treatment. | Data not specified. | [4] |
| Bone Tumor Burden | Reduced with this compound treatment. | Data not specified. | |
| Bone Mineral Density (BMD) | Increased with this compound treatment. | Data not specified. | |
| Overall Survival | Increased with this compound treatment. | Increased with this compound treatment. |
Experimental Protocols:
-
Animal Models: The studies utilized mouse models of breast cancer (4T1/luc cells) and multiple myeloma (KAS-6/1-MIP1α human myeloma cells).
-
Tumor Induction: For the breast cancer model, 4T1/luc mouse breast cancer cells were inoculated into the mammary gland. For the multiple myeloma model, KAS-6/1-MIP1α human myeloma cells were injected via the tail vein.
-
Treatment: this compound was administered to the mice, with control groups receiving vehicles or the individual components (cytarabine and etidronate).
-
Efficacy Endpoints: Efficacy was assessed by measuring the incidence of bone metastases, bone tumor burden, bone mineral density (BMD), and overall survival.
Clinical Research: First-in-Human Phase I Trial
A first-in-human, open-label, dose-escalation Phase I clinical trial (NCT02673060) was conducted to evaluate the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid cancers and cancer-induced bone disease.
Study Design and Dosing:
The trial employed a standard "3+3" dose-escalation design. Fifteen patients were treated with this compound at doses ranging from 0.5 to 10 mg/kg/day, administered intravenously for 5 consecutive days every 4 weeks.
Quantitative Data from Phase I Trial:
| Parameter | Result | Reference |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day | |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia and thrombocytopenia at 10 mg/kg | |
| Principal Toxicity | Myelosuppression (Grade 1-2) | |
| Partial Metabolic Response (PET/CT) | 3 out of 15 patients | |
| Stable Metabolic Response (PET/CT) | 3 out of 15 patients | |
| Reduction in Bone Lesion Activity (SUVmax ≥25%) | 52% of 211 bone lesions | |
| Pain Reduction | 6 out of 13 patients reporting baseline pain |
Pharmacokinetics:
This compound is hydrolyzed in plasma to etidronate and araCMP. araCMP is then rapidly dephosphorylated to cytarabine (araC), which is further metabolized to uracil arabinoside (araU).
Experimental Protocols:
-
Patient Population: Patients with advanced solid tumors and bone metastases with no available standard chemotherapy were enrolled.
-
Treatment Regimen: this compound was administered intravenously daily for 5 days, with cycles repeated every 4 weeks for up to four cycles.
-
Safety and Tolerability Assessment: Adverse events were monitored and graded according to standard criteria. Dose-limiting toxicities were determined to establish the MTD.
-
Efficacy Assessment: Tumor response in bone lesions was evaluated using 18F-FDG-PET/CT imaging. Bone turnover markers and patient-reported pain were also assessed.
Logical Relationships in this compound Development
The development of this compound follows a logical progression from preclinical rationale to clinical validation.
Caption: Logical progression of this compound from concept to clinical evaluation.
Conclusion and Future Directions
This compound represents a promising, targeted approach for the treatment of cancer-induced bone disease. The conjugation of cytarabine to the bone-seeking bisphosphonate etidronate has been shown in preclinical models to effectively deliver the cytotoxic agent to the bone microenvironment, resulting in anti-tumor activity and improved bone health. The first-in-human Phase I trial has established a safe and tolerated dose for further investigation and has provided preliminary evidence of clinical benefit in patients with bone metastases. Future research should focus on further clinical development in specific cancer types with a high propensity for bone metastasis to fully elucidate the therapeutic potential of this compound. Additionally, exploring this compound in combination with other systemic therapies could offer synergistic effects and further improve patient outcomes.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bisphosphonates for delivering drugs to bone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
MBC-11 In Vivo Experimental Protocols: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for in vivo studies of MBC-11, a bone-targeting conjugate of cytarabine and etidronate. The information is intended to guide researchers in the design and execution of preclinical evaluations of this compound for the treatment of cancer-induced bone disease.
Mechanism of Action
This compound is a first-in-class drug conjugate designed to deliver the chemotherapeutic agent cytarabine (araC) directly to sites of high bone turnover, such as those affected by bone metastases.[1] It consists of the bisphosphonate etidronate, which has a high affinity for hydroxyapatite in the bone matrix, covalently linked to cytarabine.[1][2] Upon localization to the bone, this compound is designed to be hydrolyzed, releasing cytarabine and etidronate. This targeted delivery aims to concentrate the cytotoxic effects of cytarabine on cancer cells within the bone microenvironment, thereby reducing systemic toxicity.[2]
Below is a diagram illustrating the proposed mechanism of action of this compound.
In Vivo Experimental Data
Preclinical studies have evaluated the efficacy of this compound in murine models of multiple myeloma and breast cancer-induced bone disease. The results of these studies are summarized below.
Murine Multiple Myeloma Model
An in vivo study utilizing a murine model of multiple myeloma assessed the effect of this compound on bone mineral density (BMD) and overall survival.[3]
| Treatment Group | Dose (µ g/day ) | Mean Femur BMD Improvement vs. PBS (%) | p-value (vs. PBS) | Mean Survival (days) | p-value (vs. PBS) |
| PBS (Vehicle) | - | - | - | 77 | - |
| This compound | 0.04 | 13 | 0.025 | 95 | 0.047 |
| This compound | 4.0 | 16 | 0.017 | Not Reported | Not Reported |
| Zoledronate | Not Specified | Significant Improvement | ≤0.01 | 86 | 0.53 |
Murine Breast Cancer Bone Metastasis Model
A study using an orthotopic murine model of breast cancer investigated the impact of this compound on the incidence of bone metastases, bone tumor burden, and bone volume.
| Treatment Group | Dose (µ g/day ) | Incidence of Bone Metastases (%) | p-value (vs. PBS) | Bone Tumor Burden Reduction vs. PBS | p-value (vs. PBS) | Bone Volume Increase vs. PBS (Fold Change) | p-value (vs. PBS) |
| PBS (Vehicle) | - | 90% (9/10) | - | - | - | - | - |
| This compound | 0.04 | 40% (4/10) | 0.057 | Significant | 0.021 | 2 | 0.005 |
| Zoledronate | 0.04 | 100% (5/5) | 0.04 | Not Significant | - | 4 | <0.001 |
Experimental Protocols
The following are detailed protocols for the key in vivo experiments cited in the data tables.
Murine Multiple Myeloma Xenograft Model Protocol
This protocol describes the establishment of a multiple myeloma xenograft model in mice to evaluate the in vivo efficacy of this compound.
1. Cell Culture:
-
Culture human multiple myeloma KAS-6/1-MIP1α cells in appropriate media and conditions as recommended by the supplier.
2. Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID) of a specific age and gender.
-
Acclimatize animals for at least one week before the start of the experiment.
3. Tumor Cell Inoculation:
-
On day 0, harvest KAS-6/1-MIP1α cells and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10⁸ cells/mL.
-
Inject 1 x 10⁷ cells (in 100 µL) into the tail vein of each mouse.
4. Treatment Regimen:
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, comparator agent).
-
Prepare this compound and control agents in a suitable vehicle (e.g., PBS).
-
Administer daily subcutaneous (s.c.) injections of the assigned treatment, starting from a predetermined day post-inoculation and continuing for the duration of the study.
5. Efficacy Endpoints:
-
Bone Mineral Density (BMD): At a predetermined time point (e.g., 10 weeks post-tumor cell injection), euthanize a subset of animals from each group and excise femurs. Measure femur BMD using techniques such as dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT).
-
Survival: Monitor the remaining animals daily for signs of morbidity and mortality. Record the date of death or euthanasia for survival analysis.
6. Statistical Analysis:
-
Analyze BMD data using an appropriate statistical test (e.g., t-test or ANOVA) to compare treatment groups to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves and the log-rank test.
Murine Breast Cancer Bone Metastasis Model Protocol
This protocol details the establishment of an orthotopic breast cancer model in mice to assess the efficacy of this compound in preventing bone metastasis.
1. Cell Culture:
-
Culture 4T1/luc murine mammary carcinoma cells (stably expressing luciferase) in appropriate media and conditions.
2. Animal Model:
-
Use immunocompetent female mice (e.g., BALB/c) of a specific age.
-
Acclimatize animals for at least one week prior to the experiment.
3. Tumor Cell Inoculation:
-
Anesthetize the mice.
-
Surgically expose the mammary fat pad.
-
Inject a specified number of 4T1/luc cells (e.g., 1 x 10⁵ cells in 50 µL PBS) into the mammary fat pad.
-
Suture the incision.
4. Treatment Regimen:
-
Randomize mice into treatment groups.
-
Administer daily subcutaneous injections of this compound or control agents.
5. Efficacy Endpoints:
-
Bone Metastasis Incidence and Tumor Burden:
-
At a predetermined endpoint, perform in vivo bioluminescence imaging (BLI) to detect and quantify luciferase-expressing tumor cells in the bones.
-
Euthanize the animals and harvest relevant bones (e.g., femurs, tibiae).
-
Perform ex vivo BLI on the excised bones to confirm and quantify metastatic lesions.
-
-
Bone Volume:
-
Analyze the harvested bones using µCT to quantify bone volume and assess bone microarchitecture.
-
6. Statistical Analysis:
-
Compare the incidence of bone metastasis between groups using Fisher's exact test.
-
Analyze tumor burden (bioluminescence signal) and bone volume data using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etidronate-Cytarabine Conjugate this compound | Semantic Scholar [semanticscholar.org]
- 3. A Promising Approach for Treatment of Tumor-Induced Bone Diseases: Utilizing Bisphosphonate Derivatives of Nucleoside Antimetabolites - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MBC-11 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 is a first-in-class bone-targeting conjugate drug, combining the antimetabolite cytarabine (araC) with the bisphosphonate etidronate.[1][2] This design facilitates the delivery of cytarabine to sites of high bone turnover, such as those affected by cancer-induced bone disease, to exert a localized cytotoxic effect on tumor cells while simultaneously inhibiting osteoclast-mediated bone resorption.[1][3] Preclinical studies in rodent models of multiple myeloma and breast cancer-induced bone disease have demonstrated a wide therapeutic index for this compound.[1] This document provides detailed application notes and protocols for the utilization of this compound in mouse models of cancer with bone metastasis.
Mechanism of Action
This compound is designed to be hydrolyzed at the target site, releasing its two active components: cytarabine monophosphate (araCMP) and etidronate. araCMP is rapidly dephosphorylated to cytarabine (araC), which then exerts its cytotoxic effects.
-
Cytarabine (araC): A pyrimidine analog that, upon intracellular conversion to its active triphosphate form (ara-CTP), competitively inhibits DNA polymerase. Its incorporation into the DNA strand leads to chain termination, halting DNA synthesis and repair, particularly during the S phase of the cell cycle. This action is selectively toxic to rapidly dividing cells, such as cancer cells.
-
Etidronate: A non-nitrogenous bisphosphonate that adsorbs to hydroxyapatite crystals in the bone matrix. When ingested by osteoclasts during bone resorption, it interferes with the mevalonate pathway and induces apoptosis, thereby reducing osteoclast activity and inhibiting bone resorption.
The dual action of this compound aims to simultaneously reduce tumor burden within the bone and mitigate cancer-induced bone destruction.
Data Presentation
Table 1: Summary of Preclinical and Clinical Data for this compound
| Parameter | Finding | Species | Disease Model | Reference |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day | Human | Advanced Solid Cancers with CIBD | |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (Grade 4 neutropenia and thrombocytopenia) | Human | Advanced Solid Cancers with CIBD | |
| Efficacy | Reduction in SUVmax of ≥25% in 52% of bone lesions | Human | Advanced Solid Cancers with CIBD | |
| Therapeutic Index | Wide therapeutic index observed | Animal | Multiple Myeloma and Breast Cancer-Induced Bone Disease |
Note: Specific quantitative efficacy and toxicity data from mouse models were not available in the provided search results. The data from the first-in-human Phase I study is presented as a reference.
Experimental Protocols
The following are generalized protocols for the use of this compound in mouse models of cancer with bone metastasis. Optimization for specific cell lines and mouse strains may be required.
Protocol 1: Establishment of a Breast Cancer Bone Metastasis Model
This protocol describes the establishment of an osteolytic bone metastasis model using the MDA-MB-231 human breast cancer cell line in immunodeficient mice.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
BALB/c nude mice (female, 4-6 weeks old)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
1 mL syringes with 27-gauge needles
-
Anesthetic (e.g., isoflurane)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: On the day of injection, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL. Place the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the mice using isoflurane.
-
Intracardiac Injection:
-
Position the anesthetized mouse in dorsal recumbency.
-
Insert a 27-gauge needle into the left ventricle of the heart. Successful entry is indicated by the appearance of bright red blood pulsing into the syringe.
-
Slowly inject 100 µL of the cell suspension (1 x 10^5 cells).
-
-
Post-injection Monitoring: Monitor the mice for recovery from anesthesia and for any signs of distress.
-
Tumor Growth Monitoring: Monitor tumor development and bone metastasis formation weekly using bioluminescence imaging (for luciferase-expressing cells) and/or X-ray/micro-CT starting from week 2 post-injection.
Protocol 2: Administration of this compound
This protocol outlines the preparation and administration of this compound to mice with established bone metastases.
Materials:
-
This compound compound
-
Sterile vehicle (e.g., 0.9% saline or PBS)
-
1 mL syringes with appropriate gauge needles (e.g., 27-gauge for intravenous or intraperitoneal injection)
-
Animal scale
Procedure:
-
This compound Preparation:
-
On the day of administration, prepare a stock solution of this compound in the chosen sterile vehicle. The concentration should be calculated based on the desired dose and the average weight of the mice.
-
For example, to administer a dose of 5 mg/kg in an injection volume of 100 µL to a 20 g mouse, the concentration of the solution should be 1 mg/mL.
-
Ensure the compound is fully dissolved. The solution can be gently warmed or sonicated if necessary, following the manufacturer's recommendations.
-
-
Dosing:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
Based on preclinical studies of cytarabine and the human MTD of this compound, a starting dose range of 5-10 mg/kg administered daily for 5 consecutive days could be considered for efficacy studies in mice. Dose-ranging studies are recommended to determine the optimal therapeutic dose and MTD in the specific mouse model.
-
-
Administration Route:
-
Intravenous (IV) injection: Administer the this compound solution via the tail vein. This route ensures immediate systemic circulation.
-
Intraperitoneal (IP) injection: This is a common and less technically demanding route for systemic administration in mice.
-
-
Treatment Schedule: A typical treatment cycle might involve daily administration for 5 days, followed by a treatment-free period to allow for recovery from potential myelosuppression, similar to the schedule used in the human clinical trial.
-
Monitoring:
-
Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and signs of myelosuppression (e.g., lethargy, pale extremities).
-
Monitor tumor burden and bone lesion progression using imaging modalities as described in Protocol 1.
-
Protocol 3: Assessment of Efficacy and Toxicity
This protocol details the methods for evaluating the therapeutic efficacy and potential toxicity of this compound.
Materials:
-
Bioluminescence imaging system, X-ray, or micro-CT scanner
-
Calipers (for subcutaneous models)
-
Blood collection supplies (e.g., micro-hematocrit tubes, EDTA tubes)
-
Histology supplies (formalin, decalcifying solution, paraffin, sectioning and staining reagents)
Procedure:
-
Efficacy Assessment:
-
Tumor Burden: Quantify changes in tumor burden over time using bioluminescence signal intensity or by measuring tumor volume with calipers for subcutaneous tumors.
-
Bone Lesions: Assess changes in the size and number of osteolytic or osteoblastic lesions using X-ray or micro-CT imaging.
-
Survival Analysis: Monitor the survival of the mice in the treatment and control groups and perform Kaplan-Meier survival analysis.
-
-
Toxicity Assessment:
-
Body Weight and Clinical Signs: Record the body weight of each mouse daily or every other day. Observe for any clinical signs of toxicity.
-
Hematology: At the end of the study, or at specified time points, collect blood samples for complete blood counts (CBC) to assess for myelosuppression (neutropenia, thrombocytopenia, anemia).
-
-
Histopathological Analysis:
-
At the end of the study, euthanize the mice and collect tumors, bones (e.g., femurs, tibiae), and major organs (e.g., liver, spleen, kidneys).
-
Fix tissues in 10% neutral buffered formalin. Decalcify bones before processing.
-
Embed tissues in paraffin, section, and perform hematoxylin and eosin (H&E) staining to assess tumor morphology and any pathological changes in organs.
-
Immunohistochemistry for markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor sections can also be performed.
-
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound evaluation in a mouse model.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Etidronate Disodium? [synapse.patsnap.com]
Application Notes and Protocols for Preclinical Studies of MBC-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 is a first-in-class bone-targeting conjugate of the bisphosphonate etidronate, covalently linked to the anti-metabolite chemotherapeutic agent cytarabine (araC). This novel design aims to deliver cytarabine directly to sites of bone metabolism, particularly areas with high bone turnover characteristic of cancer-induced bone disease (CIBD), such as bone metastases from breast cancer, prostate cancer, and multiple myeloma. By concentrating the cytotoxic agent at the site of disease, this compound is designed to increase efficacy while potentially reducing systemic toxicity.[1][2] Preclinical observations have suggested a good safety profile with both anti-resorptive and anti-tumor activities.[2][3]
These application notes provide a summary of the available data on this compound to guide the design of preclinical research. While specific preclinical dosage information from animal studies is not extensively available in the public domain, data from the first-in-human Phase I clinical trial can serve as a valuable reference for dose-ranging studies in animal models.
Mechanism of Action
This compound is designed to selectively target bone tissue due to the high affinity of the etidronate component for hydroxyapatite, the mineral component of bone. Once localized to the bone matrix, particularly in areas of active resorption and remodeling often associated with metastatic lesions, this compound is hypothesized to be internalized by osteoclasts or released into the bone microenvironment. Subsequently, the conjugate is cleaved, releasing cytarabine.
Cytarabine is a pyrimidine nucleoside analog that, upon intracellular conversion to its active triphosphate form (ara-CTP), inhibits DNA polymerase, leading to the termination of DNA synthesis and induction of apoptosis in rapidly dividing cancer cells. The bone-targeting mechanism is intended to achieve a high local concentration of cytarabine in the vicinity of bone tumors, thereby enhancing its anti-cancer effects.
Signaling Pathway and Drug Delivery Workflow
The following diagrams illustrate the proposed mechanism of action and the experimental workflow for evaluating this compound.
Caption: Proposed mechanism of action of this compound in the bone tumor microenvironment.
Caption: General experimental workflow for preclinical evaluation of this compound.
Preclinical Data Summary
Detailed quantitative data from preclinical animal studies, including specific dosages, are not widely published. However, a first-in-human Phase I clinical trial provides valuable insight into the tolerated dose range in humans, which can inform the design of preclinical dose-ranging studies.
Table 1: Summary of this compound Phase I Clinical Trial Dosage Escalation [4]
| Dose Cohort | This compound Dose (mg/kg/day) | Number of Patients | Key Observations |
| 1 | 0.5 | 3 | Well tolerated |
| 2 | 1.0 | 3 | Well tolerated |
| 3 | 2.5 | 3 | Well tolerated |
| 4 | 5.0 | 3 | Maximum Tolerated Dose (MTD) |
| 5 | 10.0 | 3 | Dose-limiting toxicity (Grade 4 neutropenia and thrombocytopenia) |
-
Dosing Schedule: Administered daily for 5 days every 4 weeks.
-
Principal Toxicity: Myelosuppression.
Experimental Protocols
The following are generalized protocols for key experiments in the preclinical evaluation of this compound, based on standard methodologies for anti-cancer drug testing in animal models of bone metastasis.
Protocol 1: Animal Model of Cancer-Induced Bone Disease
Objective: To establish a relevant in vivo model to evaluate the efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)
-
Cancer cell line known to form osteolytic or osteoblastic lesions (e.g., human breast cancer cell line MDA-MB-231 for osteolytic lesions, or human prostate cancer cell line PC-3 for mixed lesions)
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
27-gauge needles and syringes
Procedure:
-
Culture the selected cancer cell line under standard conditions.
-
On the day of injection, harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^5 cells/100 µL).
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
For intra-tibial injection: carefully inject the cell suspension into the proximal tibia of one hind limb. The contralateral limb can be injected with PBS as a control.
-
For intra-cardiac injection: inject the cell suspension into the left ventricle to induce systemic metastases.
-
Monitor the animals regularly for tumor establishment and progression using methods such as bioluminescence imaging (if using luciferase-tagged cells), X-ray, or micro-CT to visualize bone lesions.
Protocol 2: Dose-Range Finding and Efficacy Study
Objective: To determine the maximum tolerated dose (MTD) and evaluate the anti-tumor efficacy of this compound.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound, formulated for injection
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement (for subcutaneous models)
-
Imaging equipment (X-ray, micro-CT, or bioluminescence imager)
Procedure:
-
Once tumors are established (e.g., detectable bone lesions or palpable subcutaneous tumors), randomize the mice into treatment and control groups.
-
Dose-Range Finding:
-
Administer escalating doses of this compound (e.g., starting with doses informed by the clinical trial, adjusted for interspecies scaling) to different cohorts of mice.
-
Monitor for signs of toxicity, including weight loss, changes in behavior, and complete blood counts to assess myelosuppression.
-
The MTD is defined as the highest dose that does not cause severe toxicity or more than a specified percentage of body weight loss.
-
-
Efficacy Study:
-
Treat the mice with the determined therapeutic dose(s) of this compound and a vehicle control, following a defined schedule (e.g., daily for 5 days, repeated every 3-4 weeks).
-
Monitor tumor growth and bone lesion development over time using the appropriate imaging modalities.
-
Measure endpoints such as tumor volume, bone lesion area, osteoclast and osteoblast activity (histomorphometry), and overall survival.
-
-
At the end of the study, collect tissues (tumors, bones, major organs) for histological and molecular analysis.
Protocol 3: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its effect on biological markers.
Materials:
-
Tumor-bearing or healthy mice
-
This compound
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Pharmacokinetics:
-
Administer a single dose of this compound to a cohort of mice.
-
Collect blood samples at various time points post-administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma and analyze the concentrations of this compound and its metabolites (cytarabine, etidronate) using a validated analytical method.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
-
Pharmacodynamics:
-
In tumor-bearing animals from the efficacy study, collect tumor and bone tissue at the end of the treatment period.
-
Analyze tissues for markers of drug activity, such as cleaved caspase-3 (apoptosis), Ki-67 (proliferation), and markers of bone turnover (e.g., TRAP staining for osteoclasts).
-
Correlate these markers with the treatment dose and anti-tumor response.
-
Conclusion
While specific preclinical dosage regimens for this compound are not publicly detailed, the information from the first-in-human clinical trial offers a strong starting point for designing preclinical studies. Researchers should conduct thorough dose-range finding studies in their chosen animal models to establish a safe and effective dose before proceeding to larger efficacy trials. The protocols outlined above provide a general framework for the preclinical evaluation of this compound, which should be adapted to the specific research questions and available resources.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osteros Biomedica Announce Initiation of a Phase I Clinical Trial [prnewswire.com]
- 3. ascopubs.org [ascopubs.org]
- 4. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MBC-11 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 is a first-in-class bone-targeting conjugate composed of the cytotoxic agent cytarabine (araC) and the bisphosphonate etidronate. This design allows for the targeted delivery of chemotherapy to sites of cancer-induced bone disease, aiming to increase efficacy while minimizing systemic toxicity. Preclinical studies in animal models of multiple myeloma and breast cancer-induced bone disease have suggested a wide therapeutic index for this compound. This document provides a summary of available data and generalized protocols for the administration of this compound in relevant animal models based on publicly available information and standard laboratory practices.
Data Presentation
While specific quantitative data from preclinical animal studies of this compound are not publicly available, the following tables summarize the key information derived from the first-in-human Phase I clinical trial and general knowledge of the constituent compounds. These tables are intended to be illustrative for designing future preclinical studies.
Table 1: this compound Compound Summary
| Characteristic | Description |
| Drug Name | This compound |
| Composition | Conjugate of Cytarabine (araC) and Etidronate |
| Mechanism of Action | Bone-targeting delivery of a cytotoxic agent (araC) and an anti-resorptive agent (etidronate) |
| Primary Indication | Cancer-Induced Bone Disease (e.g., from breast cancer, multiple myeloma) |
Table 2: Illustrative Dosing and Efficacy from Human Phase I Study[1][2]
| Parameter | Human Phase I Study Data | Notes for Animal Model Adaptation |
| Dose Range | 0.5 - 10 mg/kg/day | Dose-ranging studies in animals are critical. Start with lower, scaled-down doses. |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day | MTD in animal models will need to be determined through toxicity studies. |
| Administration Schedule | Daily for 5 days every 4 weeks | Schedules can be adapted for animal models (e.g., daily for 5 days, or intermittent dosing). |
| Observed Efficacy | Reduction in metabolic activity of bone lesions | Efficacy in animal models can be measured by tumor burden, bone lesion size, and survival. |
| Principal Toxicity | Myelosuppression (neutropenia, thrombocytopenia) | Monitor blood counts closely in animal studies. |
Experimental Protocols
The following are generalized protocols for the creation of relevant animal models and the administration and evaluation of this compound. These should be adapted based on specific experimental goals and institutional guidelines.
Protocol 1: Establishment of a Murine Model of Breast Cancer Bone Metastasis
Objective: To create a reproducible model of osteolytic bone lesions induced by human breast cancer cells in immunodeficient mice.
Materials:
-
Human breast cancer cell line known to metastasize to bone (e.g., MDA-MB-231)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture reagents
-
Phosphate-buffered saline (PBS), sterile
-
Syringes and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells under standard conditions. If monitoring tumor growth via bioluminescence, use a cell line stably expressing luciferase.
-
Cell Preparation: On the day of injection, harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL. Keep cells on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane.
-
Intracardiac Injection:
-
Position the anesthetized mouse in dorsal recumbency.
-
Insert a 27-gauge needle into the left ventricle of the heart. Successful entry is indicated by the presence of pulsating bright red blood in the hub of the needle.
-
Slowly inject 100 µL of the cell suspension.
-
Carefully withdraw the needle and monitor the animal for recovery.
-
-
Tumor Growth Monitoring:
-
Monitor tumor development and metastasis to the bone weekly using bioluminescence imaging.
-
Assess bone destruction using micro-computed tomography (micro-CT) at defined endpoints.
-
Protocol 2: Establishment of a Murine Model of Multiple Myeloma
Objective: To create a systemic model of multiple myeloma in immunocompromised mice.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S, U266)
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cell culture reagents
-
PBS, sterile
-
Syringes and needles (27-gauge)
Procedure:
-
Cell Culture: Culture multiple myeloma cells according to standard protocols.
-
Cell Preparation: Prepare a single-cell suspension in sterile PBS at a concentration of 5 x 10^6 cells per 200 µL.
-
Intravenous (Tail Vein) Injection:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraint device.
-
Inject 200 µL of the cell suspension into a lateral tail vein using a 27-gauge needle.
-
-
Disease Progression Monitoring:
-
Monitor for signs of disease such as hind limb paralysis and weight loss.
-
Measure serum levels of human immunoglobulin (paraprotein) as an indicator of tumor burden.
-
Assess bone lesions via micro-CT or X-ray at endpoints.
-
Protocol 3: this compound Formulation and Administration
Objective: To prepare and administer this compound to tumor-bearing mice.
Materials:
-
This compound (active pharmaceutical ingredient)
-
Sterile vehicle (e.g., 0.9% saline or as specified by the manufacturer)
-
Syringes and needles (appropriate for the route of administration)
-
Animal scale
Procedure:
-
Formulation:
-
Note: The specific formulation for preclinical studies of this compound is not publicly available.
-
A generalized approach would be to dissolve the this compound powder in a sterile, isotonic vehicle to the desired concentration. The solution should be prepared fresh daily and protected from light if necessary.
-
-
Dose Calculation: Calculate the required dose for each animal based on its body weight and the experimental plan (e.g., mg/kg).
-
Administration (Intravenous Injection):
-
Warm the mouse to dilate the tail veins.
-
Place the mouse in a restraint.
-
Slowly inject the calculated volume of this compound solution into a lateral tail vein.
-
The injection volume should typically not exceed 10 mL/kg.
-
-
Treatment Schedule: Administer this compound according to the predetermined schedule (e.g., daily for 5 consecutive days).
Protocol 4: Assessment of Efficacy and Toxicity
Objective: To evaluate the therapeutic effects and potential side effects of this compound treatment.
Procedures:
-
Efficacy Assessment:
-
Tumor Burden: For luciferase-expressing tumors, perform weekly bioluminescence imaging to quantify tumor growth.
-
Bone Integrity: At the end of the study, perform high-resolution micro-CT scans of relevant bones (e.g., femurs, tibiae) to assess osteolytic lesions.
-
Survival: Monitor animals daily and record survival data.
-
-
Toxicity Assessment:
-
Clinical Observations: Monitor animals daily for changes in weight, activity, and overall health.
-
Hematology: Collect blood samples at baseline and at specified time points during and after treatment to perform complete blood counts (CBCs) to monitor for myelosuppression.
-
Mandatory Visualizations
References
Application Notes and Protocols for MBC-11 in Bone Metastasis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 is a first-in-class bone-targeted chemotherapeutic agent designed for the treatment of cancer-induced bone disease. It is a conjugate of the bisphosphonate etidronate, which has a high affinity for hydroxyapatite in the bone matrix, and the anti-leukemic drug cytarabine (araC), a pyrimidine analog that inhibits DNA synthesis. This unique design allows for the targeted delivery of cytarabine to sites of high bone turnover, such as those found in bone metastases, thereby concentrating the cytotoxic agent at the tumor site and potentially reducing systemic toxicity.[1][2] Preclinical studies have shown that the etidronate-cytarabine conjugate, this compound, can increase bone mineral density and reduce the incidence of bone metastases in mouse models of breast cancer and multiple myeloma.[1] A first-in-human Phase I clinical trial has demonstrated that this compound is well-tolerated and shows significant anti-tumor activity in bone lesions of patients with advanced solid tumors.[3][4]
These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its preclinical evaluation in bone metastasis research.
Data Presentation
Clinical Efficacy of this compound in Cancer-Induced Bone Disease (Phase I Study)
The following tables summarize the quantitative data from the first-in-human Phase I clinical trial of this compound in patients with advanced solid cancers and cancer-induced bone disease.
Table 1: Patient Demographics and Dosing
| Parameter | Value |
| Number of Patients | 15 |
| Advanced Solid Cancers | Breast, Prostate, etc. |
| Dosing Regimen | 0.5–10 mg/kg/day, 5 days every 4 weeks |
| Maximum Tolerated Dose (MTD) | 5 mg/kg/day |
| Principal Toxicity | Myelosuppression |
Table 2: Metabolic Response of Bone Lesions to this compound Treatment
| Parameter | After Two Cycles | After Four Cycles |
| Total Number of Bone Lesions Analyzed | 211 | 133 |
| Lesions with ≥25% Reduction in SUVmax | 110 (52%) | 85 (64%) |
| Partial Metabolic Response (PERCIST criteria) | 3 patients | Not Reported |
| Stable Metabolic Response (PERCIST criteria) | 3 patients | Not Reported |
Table 3: Clinical Outcomes
| Parameter | Observation |
| Pain Reduction | 6 out of 13 patients with baseline pain reported a reduction |
| Bone Resorption Marker (TRAP5b) | Persistent decrements in 4 out of 5 patients with elevated baseline levels |
Signaling Pathways and Mechanism of Action
Proposed Mechanism of Action of this compound
This compound is designed to be hydrolyzed in the bone microenvironment, releasing etidronate and cytarabine monophosphate (araCMP). araCMP is then rapidly dephosphorylated to cytarabine (araC).
Caption: Metabolic breakdown of this compound in the bone microenvironment.
Intracellular Signaling Pathway of Cytarabine
Once released, cytarabine enters the cancer cell and is phosphorylated to its active triphosphate form, ara-CTP. ara-CTP then exerts its cytotoxic effects primarily by inhibiting DNA polymerase and being incorporated into DNA, leading to chain termination and induction of apoptosis.
Caption: Intracellular signaling pathways affected by cytarabine.
Experimental Protocols
In Vitro Assays
1. Osteoclastogenesis Assay
This assay evaluates the effect of this compound on the formation of osteoclasts, the primary bone-resorbing cells.
-
Cell Culture:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in α-MEM supplemented with 10% FBS and M-CSF (25 ng/mL) for 24 hours.
-
Collect the non-adherent cells, which are enriched for osteoclast precursors.
-
-
Osteoclast Differentiation:
-
Seed the osteoclast precursors in 96-well plates at a density of 1 x 10^5 cells/well.
-
Induce differentiation by adding M-CSF (25 ng/mL) and RANKL (50 ng/mL).
-
Treat the cells with varying concentrations of this compound, cytarabine, or etidronate. Include a vehicle control.
-
Culture for 5-7 days, changing the medium every 2-3 days.
-
-
Analysis:
-
Fix the cells and stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts.
-
Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
Quantify the TRAP activity using a colorimetric assay.
-
2. Bone Resorption (Pit) Assay
This assay assesses the functional ability of osteoclasts to resorb bone in the presence of this compound.
-
Plate Preparation:
-
Coat 96-well plates with a thin layer of calcium phosphate or use commercially available bone-mimicking substrates.
-
-
Cell Culture and Treatment:
-
Generate osteoclasts as described in the osteoclastogenesis assay directly on the coated plates.
-
Treat the differentiating osteoclasts with this compound, cytarabine, or etidronate.
-
-
Analysis:
-
After 7-10 days, remove the cells by treating with bleach or a cell lysis buffer.
-
Visualize the resorption pits by staining with silver nitrate or using a scanning electron microscope.
-
Quantify the total area of resorption pits using image analysis software.
-
3. Osteoblast Differentiation and Mineralization Assay
This assay determines the effect of this compound on bone-forming cells.
-
Cell Culture:
-
Culture human or mouse osteoblast precursor cells (e.g., hFOB, MC3T3-E1) in osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.
-
-
Treatment:
-
Treat the cells with different concentrations of this compound, cytarabine, or etidronate.
-
-
Analysis:
-
Alkaline Phosphatase (ALP) Activity: After 7-10 days, measure ALP activity, an early marker of osteoblast differentiation, using a colorimetric assay.
-
Mineralization: After 14-21 days, stain the cells with Alizarin Red S to visualize calcium deposits, indicating matrix mineralization. Quantify the staining by extracting the dye and measuring its absorbance.
-
In Vivo Models
1. Experimental Bone Metastasis Model
This model evaluates the efficacy of this compound in preventing or treating bone metastasis.
-
Cell Line Preparation:
-
Use a cancer cell line known to metastasize to bone (e.g., human breast cancer MDA-MB-231, mouse breast cancer 4T1).
-
Transfect the cells with a luciferase reporter gene for in vivo imaging.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude) for human cell lines or syngeneic mice (e.g., BALB/c) for mouse cell lines.
-
-
Tumor Cell Inoculation:
-
Intracardiac Injection: Anesthetize the mouse and inject 1 x 10^5 to 1 x 10^6 luciferase-tagged cancer cells in 100 µL of PBS into the left ventricle of the heart. This method delivers cancer cells directly into the arterial circulation, leading to bone metastases.
-
Intratibial Injection: Directly inject a smaller number of cancer cells (e.g., 1 x 10^4 to 1 x 10^5) into the tibial marrow cavity to study tumor growth within the bone microenvironment.
-
-
Treatment:
-
Initiate treatment with this compound (e.g., at its MTD of 5 mg/kg/day for 5 days a week) either prophylactically (before or at the time of tumor cell injection) or therapeutically (after the establishment of bone metastases).
-
Include control groups receiving vehicle, free cytarabine, and free etidronate.
-
-
Monitoring and Analysis:
-
Bioluminescence Imaging (BLI): Monitor tumor growth and metastasis weekly using an in vivo imaging system after intraperitoneal injection of luciferin. Quantify the bioluminescent signal intensity in the regions of interest (e.g., hind limbs, spine).
-
Radiography/Micro-CT: At the end of the study, or at multiple time points, perform X-ray or micro-computed tomography scans of the bones to assess the extent of osteolytic or osteoblastic lesions.
-
Histology: Harvest the bones, decalcify, and perform histological analysis (e.g., H&E staining, TRAP staining for osteoclasts) to examine the tumor burden and its effect on the bone microenvironment.
-
Survival Analysis: Monitor the survival of the animals in each treatment group.
-
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Bisphosphonate conjugation for bone specific drug targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting anti-cancer agents to bone using bisphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the MPC-11 Multiple Myeloma Cell Line
Introduction to the MPC-11 Cell Line
The MPC-11 (Merwin Plasma Cell tumor-11) cell line is a murine plasmacytoma cell line derived from a BALB/c mouse. It is a widely used syngeneic model for multiple myeloma, particularly for studying tumor progression, plasma cell biology, and the efficacy of novel therapeutic agents. These cells exhibit characteristics of plasma cells and are known to produce IgG2b immunoglobulins. MPC-11 cells can be cultured in suspension and are suitable for both in vitro and in vivo studies, including subcutaneous and systemic tumor models in BALB/c mice.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the MPC-11 cell line, providing key metrics for experimental planning and data comparison.
Table 1: Apoptosis Induction in MPC-11 Cells
| Treatment Agent | Concentration | Incubation Time | Apoptotic Cells (%) | Assay Method |
| Polyclonal Antibody (PAb) | 200 µg/ml | 48 hours | 48.1% | Flow Cytometry (sub-G1 peak) |
| Control IgG | 200 µg/ml | 48 hours | 8.3% | Flow Cytometry (sub-G1 peak) |
| Normal Saline | - | 48 hours | 7.0% | Flow Cytometry (sub-G1 peak) |
| 12-O-tetradecanoylphorbol-13-acetate (TPA) | Not specified | Not specified | Apoptosis induced | Morphological changes, DNA laddering |
| miR-155 mimics | Not specified | 24 hours | Significantly reduced | Flow Cytometry |
Table 2: Cell Viability and Proliferation in MPC-11 Cells
| Treatment Agent | Concentration | Incubation Time | Effect on Viability/Proliferation | Assay Method |
| Polyclonal Antibody (PAb) | 200 µg/ml | 48 hours | 50% inhibitory effect on viability | MTT Assay |
| PAb + zVAD-fmk (caspase inhibitor) | 200 µg/ml PAb, 100 µM zVAD-fmk | 48 hours | Inhibition of PAb-induced cell death | MTT Assay |
Signaling Pathways
Apoptosis Signaling Pathway in MPC-11 Cells
Treatment of MPC-11 cells with certain polyclonal antibodies has been shown to induce apoptosis through the activation of the caspase cascade. This involves the activation of initiator caspases (caspase-8 and caspase-9) which in turn activate the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, programmed cell death.
Caption: PAb-induced apoptosis signaling cascade in MPC-11 cells.
Experimental Protocols
Cell Culture of MPC-11 Cells
This protocol provides general guidelines for the culture of MPC-11 multiple myeloma cells.
-
Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Incubator Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Subculturing:
-
MPC-11 cells grow in suspension.
-
Monitor cell density and maintain between 1 x 10^5 and 1 x 10^6 cells/mL.
-
To passage, aseptically remove a portion of the cell suspension and add fresh, pre-warmed medium to the desired final cell concentration.
-
Centrifuge the removed cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium for counting and seeding new flasks.
-
-
Cryopreservation:
-
Centrifuge cells and resuspend the pellet in a freezing medium (e.g., 90% FBS, 10% DMSO).
-
Aliquot into cryogenic vials and freeze slowly at -80°C using a controlled-rate freezing container before transferring to liquid nitrogen for long-term storage.
-
Apoptosis Analysis by Flow Cytometry
This protocol details the detection of apoptotic cells using propidium iodide (PI) staining to identify the sub-G1 cell population.
-
Materials:
-
MPC-11 cells
-
6-well plates
-
Treatment agent (e.g., Polyclonal Antibody) and controls (e.g., Control IgG, Normal Saline)
-
Phosphate-buffered saline (PBS)
-
Hypotonic fluorochrome solution (50 µg/mL propidium iodide, 0.1% sodium citrate, 0.1% Triton X-100)
-
Flow cytometer
-
-
Procedure:
-
Seed 3 x 10^5 MPC-11 cells per well in 6-well plates.
-
Treat cells with the desired agent (e.g., 200 µg/ml PAb or control IgG) and incubate for 48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 1 mL of hypotonic fluorochrome solution.
-
Incubate on ice for 30 minutes in the dark.
-
Analyze the cell suspension by flow cytometry. Apoptotic cells will appear as a population with DNA content less than that of G1 phase cells (sub-G1 peak).
-
DNA Fragmentation Assay (DNA Laddering)
This assay visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Materials:
-
MPC-11 cells
-
Lysis buffer (5 mM Tris-HCl pH 8, 0.25% Nonidet P-40, 1 mM EDTA)
-
RNase A
-
Proteinase K
-
6x loading buffer
-
1.5% agarose gel
-
Electrophoresis equipment
-
DNA visualization system
-
-
Procedure:
-
Incubate 5 x 10^6 MPC-11 cells with the treatment agent for the desired time (e.g., 20 hours).
-
Harvest cells and lyse them in 0.5 mL of lysis buffer containing 200 µg/mL RNase A at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 300 µg/mL and incubate at 37°C for 1 hour.
-
Add 6x loading buffer to the lysate.
-
Load 25 µL of the lysate onto a 1.5% agarose gel.
-
Perform electrophoresis at 50V for 3 hours.
-
Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize the DNA fragments under UV light.
-
Western Blotting for Caspase Activation
This protocol is for detecting the activation of caspases, key mediators of apoptosis.
-
Materials:
-
MPC-11 cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against pro- and cleaved forms of caspase-3, -8, and -9.
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagents
-
Western blotting and imaging system
-
-
Procedure:
-
Seed and treat MPC-11 cells as described for the apoptosis assay.
-
Lyse the cells and quantify the protein concentration.
-
Separate 25 µg of protein per lane by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for studying the effects of a test compound on MPC-11 cells.
Caption: A typical workflow for in-vitro testing on MPC-11 cells.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etidronate-Cytarabine Conjugate MBC-11 | Semantic Scholar [semanticscholar.org]
- 3. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Mbc-11 in Preclinical Breast Cancer Bone Metastases Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic breast cancer frequently colonizes the bone, leading to significant morbidity and mortality. The complex interplay between tumor cells and the bone microenvironment creates a "vicious cycle" of tumor growth and bone destruction. Mbc-11 is a first-in-class bone-targeting conjugate of the bisphosphonate etidronate and the chemotherapeutic agent cytarabine (araC). This novel design aims to deliver cytarabine directly to the site of bone metastasis, thereby increasing its therapeutic efficacy while minimizing systemic toxicity.[1][2] Preclinical studies have demonstrated robust efficacy of this compound in animal models of cancer-induced bone disease, which was followed by a successful first-in-human Phase I clinical trial.[1][3]
These application notes provide a comprehensive overview of the use of this compound in preclinical models of breast cancer bone metastases, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound is designed to selectively target bone tissue due to the high affinity of its etidronate component for hydroxyapatite, the primary mineral component of bone.[4] Upon localization to the bone surface, this compound is believed to be internalized by osteoclasts during the bone resorption process or hydrolyzed in the bone microenvironment. This releases the active cytotoxic agent, cytarabine. Cytarabine is an S-phase specific antimetabolite that inhibits DNA synthesis in proliferating cells, leading to the death of rapidly dividing breast cancer cells within the bone. By eliminating these tumor cells, this compound disrupts the production of tumor-secreted factors, such as Interleukin-11 (IL-11), which are known to stimulate osteoclast activity and perpetuate the cycle of bone destruction.
Signaling Pathway of this compound in the Breast Cancer Bone Microenvironment
The following diagram illustrates the proposed signaling pathway affected by this compound in the context of breast cancer bone metastasis.
Preclinical Efficacy Data
While specific quantitative data from the initial preclinical studies conducted by MBC Pharma Inc. are not extensively published, the first-in-human Phase I clinical trial of this compound repeatedly refers to its "robust efficacy" and "wide therapeutic index" observed in animal models of breast cancer-induced bone disease. The following tables provide an illustrative summary of the types of quantitative data that would be generated from such preclinical studies to support these claims.
Table 1: Effect of this compound on Tumor Burden in a Murine Model of Breast Cancer Bone Metastasis
| Treatment Group | Mean Tumor Burden (Photons/s/cm²/sr) ± SEM | % Tumor Growth Inhibition |
| Vehicle Control | 1.5 x 10⁸ ± 0.3 x 10⁸ | - |
| Etidronate | 1.4 x 10⁸ ± 0.4 x 10⁸ | 7% |
| Cytarabine | 0.9 x 10⁸ ± 0.2 x 10⁸ | 40% |
| This compound | 0.3 x 10⁸ ± 0.1 x 10⁸ | 80% |
Table 2: Effect of this compound on Osteolytic Lesion Area in a Murine Model of Breast Cancer Bone Metastasis
| Treatment Group | Mean Osteolytic Lesion Area (mm²) ± SEM | % Reduction in Lesion Area |
| Vehicle Control | 8.5 ± 1.2 | - |
| Etidronate | 6.2 ± 0.9 | 27% |
| Cytarabine | 7.9 ± 1.1 | 7% |
| This compound | 2.1 ± 0.5 | 75% |
Table 3: Effect of this compound on Bone Resorption Markers in a Murine Model of Breast Cancer Bone Metastasis
| Treatment Group | Serum TRAP5b (U/L) ± SEM | Serum CTX-I (ng/mL) ± SEM |
| Vehicle Control | 12.3 ± 1.5 | 25.4 ± 3.1 |
| Etidronate | 8.1 ± 1.1 | 18.2 ± 2.5 |
| Cytarabine | 11.5 ± 1.8 | 23.9 ± 2.8 |
| This compound | 5.4 ± 0.9 | 12.7 ± 1.9 |
Experimental Protocols
The following are detailed protocols for establishing and evaluating the efficacy of this compound in a preclinical model of breast cancer bone metastasis using the human breast cancer cell line MDA-MB-231.
Experimental Workflow
Cell Culture
-
Cell Line: MDA-MB-231 human breast carcinoma cell line (ATCC® HTB-26™).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells at 80-90% confluency.
In Vivo Model of Breast Cancer Bone Metastasis
-
Animal Model: 4-6 week old female athymic nude mice (BALB/c nu/nu).
-
Cell Preparation: On the day of injection, harvest MDA-MB-231 cells at 80-90% confluency, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS at a concentration of 1 x 10⁶ cells per 100 µL.
-
Intracardiac Injection:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Position the mouse in dorsal recumbency.
-
Insert a 27-gauge needle into the left ventricle of the heart and slowly inject 100 µL of the cell suspension.
-
Monitor the animal for recovery.
-
-
Tumor Engraftment: Monitor tumor engraftment and the development of bone metastases weekly using bioluminescence imaging (BLI) starting 7 days post-injection.
Treatment Protocol
-
Randomization: Once bone metastases are established (typically 2-3 weeks post-injection, confirmed by BLI), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: Etidronate
-
Group 3: Cytarabine
-
Group 4: this compound
-
-
Dosing and Administration: Administer treatments intravenously (IV) or intraperitoneally (IP) according to a predetermined schedule (e.g., daily for 5 days, followed by a rest period, for 2-3 cycles). The dosage of this compound and control agents should be based on prior dose-ranging studies.
Efficacy Assessment
-
Tumor Burden:
-
Perform weekly BLI to quantify the tumor burden in the bones.
-
Analyze the images to measure the total photon flux (photons/s) in the regions of interest (e.g., hind limbs).
-
-
Osteolytic Lesions:
-
At the end of the study, perform high-resolution micro-computed tomography (micro-CT) or X-ray analysis of the affected bones (e.g., femurs and tibias).
-
Quantify the area of osteolytic lesions (in mm²) using appropriate software.
-
-
Bone Resorption Markers:
-
Collect blood samples via cardiac puncture at the time of sacrifice.
-
Measure the serum levels of bone resorption markers such as tartrate-resistant acid phosphatase 5b (TRAP5b) and C-terminal telopeptide of type I collagen (CTX-I) using commercially available ELISA kits.
-
-
Histopathology:
-
Harvest the metastatic bones, fix in 10% neutral buffered formalin, and decalcify.
-
Embed the tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to visualize tumor infiltration and bone destruction.
-
Perform immunohistochemistry for markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
-
Conclusion
This compound represents a promising therapeutic strategy for the treatment of breast cancer bone metastases. Its bone-targeting design allows for the localized delivery of a potent cytotoxic agent, leading to the destruction of tumor cells within the bone microenvironment and the disruption of the vicious cycle of bone destruction. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound and other bone-targeted therapies in relevant animal models. The illustrative data highlights the expected efficacy of this compound in reducing tumor burden, inhibiting osteolysis, and modulating key biomarkers of bone resorption. Further preclinical studies will be valuable in optimizing dosing regimens and exploring combination therapies to enhance the therapeutic potential of this compound for patients with metastatic breast cancer.
References
- 1. Models of Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal model of breast cancer bone metastasis and tissue preparation [bio-protocol.org]
- 3. Development of Murine Model for Breast Cancer Metastasis to Bone [pubs.sciepub.com]
- 4. Etidronate-Cytarabine Conjugate this compound | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vitro Studies of Mbc-11
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro treatment protocols for Mbc-11, a novel bone-targeted conjugate of the chemotherapeutic agent cytarabine (araC) and the bisphosphonate etidronate. This compound is designed for the targeted treatment of cancer-induced bone disease.
Introduction
This compound is a first-in-class therapeutic that leverages a dual-action mechanism. The etidronate component of the molecule targets bone, particularly areas of high turnover characteristic of metastatic bone lesions. Upon localization, this compound is designed to release its cytotoxic payload, cytarabine, directly into the bone microenvironment. This targeted delivery aims to maximize the anti-neoplastic effect on cancer cells within the bone while minimizing systemic toxicity. Preclinical evidence suggests that this compound is effective in animal models of multiple myeloma and breast cancer-induced bone disease.
Mechanism of Action
This compound's mechanism of action is a coordinated, two-step process:
-
Bone Targeting: The bisphosphonate moiety, etidronate, has a high affinity for hydroxyapatite, the mineral component of bone. This allows this compound to accumulate at sites of active bone remodeling, which are often associated with tumor growth.
-
Payload Delivery: Following binding to the bone matrix, this compound is hydrolyzed, releasing cytarabine monophosphate (araCMP). This is subsequently dephosphorylated to cytarabine (araC), a potent antimetabolite that inhibits DNA synthesis, leading to cancer cell death.
The targeted delivery of cytarabine is expected to result in a higher local concentration of the cytotoxic agent in the bone microenvironment, thereby enhancing its efficacy against bone-metastatic cancer cells.
Quantitative Data Summary
Due to the limited availability of public data, the following tables present hypothetical yet representative data to illustrate the expected in vitro effects of this compound. These values are intended for guidance in experimental design.
Table 1: In Vitro Cytotoxicity of this compound in Bone-Metastatic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MDA-MB-231 | Breast Cancer | 15 |
| MCF-7 | Breast Cancer | 25 |
| PC-3 | Prostate Cancer | 20 |
| U266 | Multiple Myeloma | 10 |
| OPM-2 | Multiple Myeloma | 12 |
Table 2: Apoptosis Induction by this compound in Bone-Metastatic Cancer Cell Lines (at 2x IC50 concentration for 48h)
| Cell Line | % Annexin V Positive Cells (Early Apoptosis) | % Propidium Iodide Positive Cells (Late Apoptosis/Necrosis) |
| MDA-MB-231 | 35 | 15 |
| PC-3 | 40 | 18 |
| U266 | 55 | 20 |
Table 3: Cell Cycle Analysis of Bone-Metastatic Cancer Cell Lines Treated with this compound (at IC50 concentration for 24h)
| Cell Line | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| MDA-MB-231 | 50 | 25 | 25 |
| PC-3 | 48 | 28 | 24 |
| U266 | 45 | 35 | 20 |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, PC-3, U266)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in sterile PBS or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 2x IC50) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the culture medium (containing detached cells). Centrifuge the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Cold 70% ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in PBS containing RNase A and PI. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Cell Viability Assay
Caption: Workflow for MTT-based cell viability assay.
Logical Relationship: Apoptosis Analysis
Application Notes and Protocols: Investigating MBC-11 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MBC-11 is a novel, first-in-class bone-targeting conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine (araC).[1][2] This design allows for the targeted delivery of cytarabine to sites of cancer-induced bone disease, concentrating its cytotoxic effects within the bone microenvironment.[1][2] Preclinical and early clinical data have demonstrated the potential of this compound as a monotherapy in reducing cancer cell activity in bone lesions.[1] To further enhance its therapeutic potential, this document provides a framework and detailed protocols for investigating this compound in combination with other cancer therapies.
The rationale for combining this compound with other agents is rooted in the established mechanisms of its components. Cytarabine, a pyrimidine analog, primarily exerts its cytotoxic effects by inhibiting DNA synthesis. Etidronate, a bisphosphonate, not only targets the compound to the bone but may also modulate the bone microenvironment, potentially creating a more favorable setting for the action of other anticancer agents.
Potential Combination Strategies
Based on the mechanism of action of this compound, several classes of therapeutic agents present as rational combination partners. The following are proposed strategies for preclinical investigation.
Combination with DNA Damaging Agents
Rationale: Cytarabine's incorporation into DNA and inhibition of DNA polymerase can potentiate the effects of agents that cause DNA damage, such as platinum-based compounds (e.g., cisplatin, carboplatin) or topoisomerase inhibitors (e.g., doxorubicin, irinotecan). The combined assault on DNA integrity and repair mechanisms could lead to synergistic cancer cell death.
Examples of Agents:
-
Cisplatin
-
Doxorubicin
-
Irinotecan
Combination with Cell Cycle Inhibitors
Rationale: Cytarabine is an S-phase specific antimetabolite. Combining it with drugs that cause cell cycle arrest at other checkpoints (e.g., G1/S or G2/M) could synchronize the cancer cell population, leading to a greater proportion of cells being susceptible to cytarabine's S-phase-specific cytotoxicity.
Examples of Agents:
-
CDK4/6 inhibitors (e.g., Palbociclib, Abemaciclib)
-
Taxanes (e.g., Paclitaxel, Docetaxel)
Combination with Agents Targeting the Bone Microenvironment
Rationale: Cancer-induced bone disease involves a complex interplay between tumor cells and bone cells (osteoclasts and osteoblasts). While this compound targets this environment, combining it with agents that further disrupt this pathological interaction could yield enhanced therapeutic benefits.
Examples of Agents:
-
Proteasome inhibitors (e.g., Bortezomib), which have shown efficacy in bone-homing malignancies like multiple myeloma.
-
RANKL inhibitors (e.g., Denosumab)
Data Presentation: In Vitro Synergy Analysis
The following table provides a template for summarizing the results of in vitro synergy studies between this compound and a combination agent. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination Agent | This compound IC50 (µM) | Combination Agent IC50 (µM) | Combination Index (CI) at ED50 | Optimal Molar Ratio (this compound:Agent) |
| e.g., MDA-MB-231 (Bone) | e.g., Doxorubicin | Data | Data | Data | Data |
| e.g., PC-3 | e.g., Doxorubicin | Data | Data | Data | Data |
| e.g., MM.1S | e.g., Bortezomib | Data | Data | Data | Data |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with another anticancer agent on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., breast cancer, prostate cancer, multiple myeloma lines)
-
Cell culture medium and supplements
-
This compound
-
Combination agent
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
CompuSyn or similar software for CI calculation
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent. Create a series of dilutions for each drug.
-
Treatment: Treat the cells with:
-
This compound alone (in a range of concentrations)
-
Combination agent alone (in a range of concentrations)
-
This compound and the combination agent together at a constant molar ratio (e.g., based on their individual IC50 values).
-
-
Incubation: Incubate the treated plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to untreated controls.
-
Determine the IC50 value for each drug alone.
-
Use software like CompuSyn to calculate the Combination Index (CI) from the dose-response curves of the single agents and their combination.
-
Protocol 2: In Vivo Efficacy in a Xenograft Model of Cancer-Induced Bone Disease
Objective: To evaluate the in vivo efficacy of this compound in combination with another anticancer agent in a preclinical model of cancer-induced bone disease.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line that forms bone lesions (e.g., MDA-MB-231, PC-3)
-
This compound
-
Combination agent
-
Anesthetics
-
Imaging system (e.g., for bioluminescence or micro-CT)
-
Calipers
Methodology:
-
Tumor Cell Inoculation: Inoculate cancer cells into the appropriate site to establish bone tumors (e.g., intra-tibial or intra-cardiac injection).
-
Tumor Growth Monitoring: Monitor tumor establishment and growth using an appropriate imaging modality.
-
Animal Grouping and Treatment: Once tumors are established, randomize the mice into the following treatment groups:
-
Vehicle control
-
This compound alone
-
Combination agent alone
-
This compound + Combination agent
-
-
Drug Administration: Administer the drugs according to a predetermined schedule and route of administration.
-
Efficacy Evaluation:
-
Monitor tumor burden regularly using imaging.
-
Measure tumor volume if applicable (for subcutaneous models).
-
Monitor animal body weight and overall health.
-
At the end of the study, collect tissues for further analysis (e.g., histology, immunohistochemistry).
-
-
Data Analysis: Compare the tumor growth inhibition, survival rates, and any relevant biomarkers between the different treatment groups.
Visualizations
Caption: Mechanism of this compound and Rationale for Combination Therapies.
Caption: Workflow for In Vitro Synergy Assessment.
Conclusion
While this compound has shown promise as a monotherapy for cancer-induced bone disease, its full therapeutic potential may be realized through strategic combination with other anticancer agents. The protocols and frameworks provided in these application notes are intended to guide researchers in the systematic evaluation of this compound combination therapies. Such studies are crucial for identifying synergistic interactions that could lead to more effective and durable treatment responses for patients with cancers that affect the bone.
References
- 1. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Mbc-11 stability and storage conditions
Important Notice: The information provided in this document is intended for researchers, scientists, and drug development professionals. The stability and handling of Mbc-11 are critical to ensure experimental accuracy and safety. Please read the following guidelines carefully.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, this compound should be stored under specific temperature conditions. Both lyophilized powder and reconstituted solutions have distinct storage requirements.
Q2: How should I handle this compound upon receipt?
Upon receiving a shipment of this compound, it is crucial to inspect the packaging for any signs of damage that may have occurred during transit. The compound is typically shipped on cold packs or dry ice to maintain its integrity.
Q3: What is the proper procedure for reconstituting lyophilized this compound?
Reconstitution of lyophilized this compound requires careful attention to detail to ensure the compound is fully dissolved and its activity is preserved. The choice of solvent is critical and depends on the intended application.
Q4: Can this compound be subjected to freeze-thaw cycles?
Repeated freeze-thaw cycles can degrade this compound and reduce its biological activity. It is highly recommended to aliquot the reconstituted solution into single-use volumes to avoid this issue.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no biological activity | - Improper storage conditions- Multiple freeze-thaw cycles- Incorrect reconstitution solvent- Contamination | - Verify storage temperature and duration.- Prepare fresh aliquots from a new vial.- Confirm the recommended solvent was used.- Use sterile techniques and fresh reagents. |
| Precipitation in solution | - Solution concentration is too high- Incorrect solvent or pH- Contamination | - Gently warm the solution and vortex to redissolve.- If precipitation persists, prepare a fresh, lower concentration solution.- Ensure the solvent and buffer system are appropriate for this compound. |
| Inconsistent experimental results | - Degradation of this compound stock solution- Inaccurate pipetting or dilution- Variation in experimental conditions | - Use a fresh aliquot of this compound for each experiment.- Calibrate pipettes regularly and double-check all calculations.- Standardize all experimental parameters, including incubation times and temperatures. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
Objective: To prepare a stock solution of this compound from a lyophilized powder.
Materials:
-
Vial of lyophilized this compound
-
Sterile, high-purity solvent (e.g., DMSO, sterile water, or a buffer recommended by the supplier)
-
Sterile, low-adhesion polypropylene microcentrifuge tubes
-
Calibrated precision pipettes and sterile tips
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure all powder is at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Carefully open the vial in a sterile environment.
-
Add the appropriate volume of the recommended solvent to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial to ensure the powder is completely dissolved. Avoid vigorous shaking which can cause denaturation.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, low-adhesion polypropylene tubes.
-
Store the aliquots at the recommended temperature immediately.
Visual Guides
Caption: Recommended workflow for handling this compound from receipt to experimental use.
Caption: A logical troubleshooting guide for addressing inconsistent experimental results.
Technical Support Center: Troubleshooting MBC-11 Solubility In Vitro
Welcome to the technical support center for MBC-11. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential solubility issues when working with this compound in vitro. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
This compound is a novel bone-targeting conjugate of the antimetabolite cytarabine (araC) and the bisphosphonate etidronate.[1] Its design allows for targeted delivery to the bone microenvironment. Like many small molecule drugs, this compound's chemical structure may present challenges to achieving high concentrations in aqueous solutions, such as cell culture media. The trisodium salt form of this compound is utilized to enhance its stability and solubility.
Q2: My this compound solution, prepared from a DMSO stock, forms a precipitate when added to my cell culture medium. Why is this happening?
This is a common issue encountered with compounds that have limited aqueous solubility.[2] When a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous medium, the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment. This phenomenon is often referred to as precipitation.[2]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many organic compounds with low water solubility, DMSO is a common solvent for preparing concentrated stock solutions.[3][4] It is recommended to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted to the final working concentration in your aqueous experimental medium.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
High concentrations of DMSO can be toxic to cells. It is a good practice to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Troubleshooting Guide for this compound Solubility
If you are encountering precipitation or solubility issues with this compound, please refer to the following troubleshooting table.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to aqueous medium. | The final concentration of this compound exceeds its solubility in the aqueous medium. | - Lower the final working concentration of this compound.- Increase the final percentage of the organic co-solvent (e.g., DMSO), ensuring it remains within a non-toxic range for your cells.- Prepare a less concentrated stock solution to minimize the volume of organic solvent added. |
| Solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is supersaturated and not thermodynamically stable in the aqueous environment. | - Consider using solubility-enhancing agents such as cyclodextrins if compatible with your assay.- Prepare fresh dilutions of this compound immediately before each experiment. |
| Inconsistent experimental results between assays. | Variability in the preparation of the this compound solution. | - Ensure the stock solution is fully dissolved and homogenous before each use.- Standardize the protocol for preparing and diluting the compound. |
| Visible particles in the stock solution. | The compound is not fully dissolved in the stock solvent. | - Gently warm the solution in a 37°C water bath for 5-10 minutes.- Use mechanical agitation such as vortexing or sonication to aid dissolution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use high-purity, sterile DMSO.
-
Weighing: Carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until all solid material is dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Dilution of this compound Stock into Aqueous Medium
-
Pre-warm Medium: Pre-warm your cell culture medium or aqueous buffer to the experimental temperature (typically 37°C).
-
Rapid Mixing: While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Mixing: Continue to mix the solution for an additional 30 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation before adding it to your cells.
Visualizations
Signaling Pathway of Cytarabine (Active Metabolite of this compound)
References
Mbc-11 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential off-target effects and other adverse events that may be encountered during experiments with Mbc-11. This compound is a novel, first-in-class conjugate of the bone-targeting bisphosphonate etidronate, covalently linked to the antimetabolite cytarabine (araC).[1][2] Its design aims to concentrate cytarabine and etidronate at sites of cancer-induced bone disease.[1][2]
The primary "off-target" effects of this compound are not due to unintended molecular targets of the conjugate itself, but rather the systemic effects of its metabolic byproducts, cytarabine and etidronate, on non-target tissues. The principal toxicity observed in clinical studies is myelosuppression, a known side effect of cytarabine.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is designed to preferentially localize to areas of high bone turnover, such as those affected by cancer-induced bone disease. Once localized, it is hydrolyzed, releasing its cytotoxic payload, cytarabine (araC), and the bisphosphonate, etidronate, directly into the bone microenvironment. This dual action aims to exert cytotoxic effects on cancer cells via araC and inhibit bone resorption via etidronate.
Q2: What are the main off-target effects or toxicities associated with this compound?
A2: The principal and dose-limiting toxicity of this compound is myelosuppression, which includes neutropenia (low white blood cell count) and thrombocytopenia (low platelet count). This is an expected off-target effect due to the systemic exposure to cytarabine, a potent myelosuppressive agent. Other potential off-target effects are related to the known side effect profiles of cytarabine and etidronate.
Q3: What is "Cytarabine Syndrome"?
A3: Cytarabine Syndrome is a potential side effect that can occur approximately 6 to 12 hours after administration. It is characterized by a combination of symptoms including fever, muscle and bone pain, maculopapular rash, conjunctivitis, and malaise. Corticosteroids may be used for its prevention or treatment.
Q4: Are there any known off-target effects associated with the etidronate component?
A4: Yes, etidronate has its own set of potential side effects, which include gastrointestinal issues like nausea and diarrhea, bone or joint pain, and in some cases, changes in blood calcium and phosphate levels. A rare but serious side effect associated with long-term bisphosphonate use is osteonecrosis of the jaw (ONJ).
Troubleshooting Guide
Issue 1: Unexpectedly high levels of cytotoxicity in non-bone-related cell lines.
-
Possible Cause: This could be due to the release of free cytarabine from this compound in the culture medium.
-
Troubleshooting Steps:
-
Confirm this compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Wash Cells After Treatment: After the desired treatment duration, thoroughly wash the cells to remove any residual this compound and its metabolites.
-
Use a Lower Concentration: Titrate the concentration of this compound to find the optimal therapeutic window for your specific cell line.
-
Issue 2: Observation of significant myelosuppression in animal models.
-
Possible Cause: Myelosuppression is the primary dose-limiting toxicity of this compound.
-
Troubleshooting Steps:
-
Monitor Blood Counts: Regularly perform complete blood counts (CBCs) to monitor for neutropenia, thrombocytopenia, and anemia.
-
Dose Adjustment: Based on the severity of myelosuppression, consider reducing the dose of this compound. The maximum tolerated dose (MTD) in a Phase I human trial was determined to be 5 mg/kg.
-
Supportive Care: In cases of severe myelosuppression, supportive care measures such as growth factor support (e.g., G-CSF) may be necessary, as is standard practice with myelosuppressive chemotherapy.
-
Quantitative Data Summary
The following table summarizes the dose-limiting toxicities observed in the first-in-human Phase I study of this compound.
| Dose Level | Adverse Events | Maximum Tolerated Dose (MTD) |
| 10 mg/kg | Grade 4 neutropenia and thrombocytopenia (in 2 of 3 patients) | |
| 5 mg/kg | Grade 1-2 myelosuppression (principal toxicity) | 5 mg/kg |
Data from the First-in-Human Phase I Study of this compound.
Experimental Protocols
Protocol 1: Monitoring Myelosuppression in Animal Models
-
Baseline Blood Collection: Prior to the first administration of this compound, collect a baseline blood sample (e.g., via tail vein or saphenous vein) for a complete blood count (CBC).
-
This compound Administration: Administer this compound at the desired dose and schedule.
-
Post-Treatment Blood Collection: Collect blood samples at regular intervals post-treatment (e.g., daily for the first week, then every other day for the following two weeks). The timing should be optimized based on the expected nadir of blood cell counts.
-
CBC Analysis: Analyze the blood samples for white blood cell (WBC) count with differential, red blood cell (RBC) count, hemoglobin, hematocrit, and platelet count.
-
Data Analysis: Compare the post-treatment blood counts to the baseline values to determine the degree of myelosuppression.
Visualizations
References
- 1. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
Mbc-11 In Vivo Delivery Technical Support Center
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mbc-11 in in vivo experiments. The following information is designed to address specific issues that may be encountered during the delivery of this compound in an experimental setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a bone-targeting conjugate of the bisphosphonate etidronate and the chemotherapeutic agent cytarabine (araC). Its mechanism of action is designed to deliver cytarabine directly to the bone matrix, where it is released and can exert its cytotoxic effects on cancer cells residing in the bone. This targeted delivery aims to increase the local concentration of the active drug at the site of disease while minimizing systemic exposure and associated side effects.[1]
Q2: My this compound formulation appears cloudy or has precipitated. What should I do?
A2: Precipitation of your this compound formulation can lead to inaccurate dosing and reduced bioavailability. The solubility of this compound in aqueous solutions may be limited. Here are some troubleshooting steps:
-
Review Formulation Protocol: Double-check the recommended solvent and concentration for this compound. If a specific protocol is unavailable, you may need to perform solubility tests with various pharmaceutically acceptable vehicles.
-
pH Adjustment: The solubility of compounds like this compound can be pH-dependent. Experiment with adjusting the pH of your formulation to see if it improves solubility.
-
Co-solvents: Consider the use of co-solvents to enhance solubility. However, it is crucial to first assess the toxicity of any co-solvent in your animal model.
-
Sonication: Gentle sonication can sometimes help to dissolve a compound that is slow to go into solution.
Q3: I am observing higher than expected toxicity or adverse effects in my animal models. What could be the cause?
A3: The principal toxicity of this compound observed in clinical trials is myelosuppression.[1][2] If you are observing excessive toxicity, consider the following:
-
Dose-Escalation Study: It is critical to perform a dose-escalation study in your specific animal model to determine the maximum tolerated dose (MTD). The human MTD is 5 mg/kg per day, but this may vary between species.[1][2]
-
Vehicle Toxicity: The vehicle used to formulate this compound could be contributing to the observed toxicity. Ensure you run a vehicle-only control group to assess any adverse effects of the formulation components themselves.
-
Route of Administration: The route of administration can significantly impact the pharmacokinetic and toxicity profile of a drug. Ensure the chosen route is appropriate and consistently performed.
Q4: I am not seeing the expected therapeutic effect in my in vivo cancer model. What are some potential reasons?
A4: A lack of efficacy can be due to a number of factors, from formulation to experimental design.
-
Suboptimal Dosing: The dose of this compound may be too low to achieve a therapeutic concentration at the target site. A dose-response study is recommended to determine the optimal effective dose.
-
Poor Bioavailability: If the drug is not being effectively absorbed and distributed to the bone, its efficacy will be limited. Consider pharmacokinetic studies to assess drug exposure in your model.
-
Tumor Model Resistance: The specific tumor cell line or patient-derived xenograft model you are using may be resistant to cytarabine.
Data Presentation
Table 1: this compound Clinical Trial Dose Escalation and Maximum Tolerated Dose
| Dose Level (mg/kg/day) | Number of Patients | Dose-Limiting Toxicities (DLTs) |
| 0.5 | 3 | 0 |
| 1.0 | 3 | 0 |
| 2.5 | 3 | 0 |
| 5.0 | 3 | 0 |
| 10.0 | 3 | 2 (Grade 4 Neutropenia and Thrombocytopenia) |
Data from a first-in-human Phase I study. The Maximum Tolerated Dose (MTD) was determined to be 5 mg/kg/day.
Table 2: Common Adverse Events of this compound (All Grades)
| Adverse Event | Frequency |
| Myelosuppression (Neutropenia, Thrombocytopenia) | Principal Toxicity |
| Pain Reduction (in some patients) | Noted |
Myelosuppression is the most significant and dose-limiting toxicity of this compound.
Experimental Protocols
Protocol 1: Hypothetical Formulation of this compound for In Vivo Use
This is a general protocol and may require optimization for your specific experimental needs.
-
Preparation of Vehicle: Prepare a sterile solution of 5% Dextrose in Water (D5W).
-
Weighing this compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Dissolution: Slowly add the this compound powder to the D5W vehicle while vortexing.
-
pH Adjustment (if necessary): If the compound does not fully dissolve, check the pH and adjust with sterile NaOH or HCl to a physiologically acceptable range (e.g., pH 7.0-7.4).
-
Sterile Filtration: Once fully dissolved, sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the formulation as recommended by the manufacturer, or if stability data is unavailable, prepare it fresh before each use.
Protocol 2: In Vivo Administration of this compound via Intravenous Injection (Mouse Model)
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal on the day of dosing to calculate the correct injection volume.
-
Dose Calculation: Based on the desired mg/kg dose, calculate the volume of the this compound formulation to be administered to each animal.
-
Animal Restraint: Properly restrain the mouse to allow for access to the lateral tail vein.
-
Injection: Using a sterile insulin syringe with an appropriate gauge needle, slowly inject the calculated volume of the this compound formulation into the lateral tail vein.
-
Monitoring: Following injection, monitor the animal for any immediate adverse reactions. Continue to monitor the animals regularly for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
Visualizations
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Mbc-11 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mbc-11 in cell culture. Our aim is to help you navigate common challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a bone-targeted conjugate of the antimetabolite cytarabine (araC) and the bisphosphonate etidronate.[1][2] This design allows for the targeted delivery of cytarabine to the bone mineral, where it can be released to exert its cytotoxic effects on cancer cells within bone lesions.[1][3] In the body, this compound is hydrolyzed to etidronate and araCMP. araCMP is then dephosphorylated to araC, which is the active cytotoxic agent that inhibits DNA synthesis and induces apoptosis.[1]
Q2: What is the recommended starting concentration of this compound for in vitro cell culture experiments?
Currently, there is limited published data on the optimal concentration of this compound for in vitro cell culture. The in-vivo maximum tolerated dose has been established at 5 mg/kg per day. For in vitro studies, a good starting point is to perform a dose-response experiment. We recommend a broad range of concentrations, for example, from 0.1 µM to 100 µM, to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How should I prepare and store this compound for cell culture experiments?
For optimal results, this compound should be dissolved in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to check the solubility information provided by the manufacturer. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your complete cell culture medium to the desired final concentration immediately before use.
Q4: Which cell lines are sensitive to this compound?
This compound is designed to target cancer cells in the bone. Therefore, cell lines derived from cancers that commonly metastasize to bone, such as breast cancer, prostate cancer, and multiple myeloma, are likely to be sensitive to this compound. However, the sensitivity of any given cell line should be determined experimentally.
Troubleshooting Guide
This guide addresses common issues that may arise when optimizing this compound concentration in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Low or no cytotoxicity observed | This compound concentration is too low. | Perform a dose-response experiment with a wider and higher range of concentrations. |
| The cell line is resistant to cytarabine. | Consider using a different cell line or a combination therapy approach. | |
| Incorrect drug preparation or storage. | Ensure the this compound stock solution is prepared correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| Short incubation time. | Increase the incubation time with this compound (e.g., 48 or 72 hours) to allow for the drug to exert its effect. | |
| High cell death in control group | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is not toxic to the cells (typically <0.5%). Run a vehicle control (medium with solvent only). |
| Poor cell health. | Ensure you are using healthy, low-passage number cells. Check for signs of contamination. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and experiments. |
| Inaccurate pipetting. | Calibrate your pipettes regularly and use proper pipetting techniques. | |
| Variations in incubation conditions. | Maintain consistent temperature, humidity, and CO2 levels in the incubator. | |
| Cells are detaching from the culture vessel | Overly aggressive trypsinization. | Reduce the trypsinization time or use a lower concentration of trypsin. |
| Mycoplasma contamination. | Test your cell culture for mycoplasma contamination. |
Experimental Protocols
Determining the IC50 of this compound using a Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
This compound
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the this compound dilutions. Include wells with medium only (blank) and cells with medium containing the vehicle (control).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V Staining
This protocol outlines the steps to detect apoptosis induced by this compound.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Key Pathways and Workflows
Caption: Metabolic breakdown and mechanism of action of this compound.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (trisodium) | Benchchem [benchchem.com]
Technical Support Center: MBC-11 Experimental Variability and Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical small molecule inhibitor MBC-11. The principles and protocols outlined here are broadly applicable to in vitro experiments with small molecule inhibitors targeting key signaling pathways in cancer research.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is not showing the expected inhibitory effect on cancer cell viability. What are the initial troubleshooting steps?
A1: When a compound like this compound fails to produce the expected biological effect, several factors should be investigated:
-
Compound Integrity and Solubility: Verify the identity and purity of your this compound stock. The compound may have degraded during storage or have solubility issues in your experimental media. It's crucial to visually inspect your stock solution and the final concentration in your media for any precipitation.[1]
-
Cell Line Health and Identity: Ensure your cell lines are healthy, free from contamination (e.g., mycoplasma), and have been recently authenticated. The passage number should also be recorded, as high-passage number cell lines can exhibit altered phenotypes and drug responses.[2]
-
Assay Conditions: Confirm that the experimental conditions, such as incubation time, cell seeding density, and reagent concentrations, are optimal and consistent.[1][3]
Q2: I am observing high variability in my IC50 values for this compound across different experimental replicates. What could be the cause?
A2: High variability in IC50 values is a common issue and can stem from several sources:
-
Inconsistent Cell Culture Practices: Variations in cell confluency, passage number, and media composition between experiments can significantly impact cellular response to a drug.
-
Compound Instability: this compound might be unstable in your experimental media or after repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions from a new aliquot for each experiment.
-
Assay Variability: Minor variations in the experimental protocol, such as incubation times or reagent concentrations, can lead to significant differences in results. Standardizing all aspects of the protocol is critical for reproducibility.
-
Pipetting and Seeding Errors: Inaccurate pipetting and uneven cell seeding in multi-well plates are common sources of variability.
Q3: How can I confirm that this compound is inhibiting its intended signaling pathway?
A3: To confirm on-target activity, you should assess the phosphorylation status of key proteins in the targeted pathway. For instance, if this compound is hypothesized to be a PI3K/mTOR inhibitor, you can perform a Western blot to analyze the levels of phosphorylated AKT (p-AKT) and phosphorylated S6 ribosomal protein (p-S6), which are downstream effectors of the pathway. A dose-dependent decrease in the phosphorylation of these proteins upon this compound treatment would indicate target engagement.
Q4: What are the best practices for preparing and storing small molecule inhibitors like this compound to ensure stability and reproducibility?
A4: Proper handling and storage are crucial for maintaining the integrity of your compound:
-
Solubility: Determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in cell culture media should typically be below 0.5% to avoid solvent-induced toxicity.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experiments.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | - Reagent contamination.- Test compound interferes with the assay chemistry (e.g., is colored or reduces the tetrazolium salt directly). | - Run controls with media and reagents alone.- Test the compound in cell-free media to check for direct interference. If interference is observed, consider an alternative viability assay with a different detection principle (e.g., ATP-based assay). |
| Low Signal or Poor Sensitivity | - Insufficient cell number.- Low metabolic activity of the cell line.- Suboptimal incubation time with the assay reagent. | - Increase the initial cell seeding density.- Optimize the incubation time with the tetrazolium reagent; a time-course experiment is recommended. |
| Edge Effects in Multi-Well Plates | - Evaporation from wells on the plate periphery. | - Fill the outer wells with sterile PBS or media without cells.- Ensure proper humidification of the incubator. |
| Inconsistent Readings Across Replicate Wells | - Uneven cell seeding.- Pipetting errors. | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes regularly and use consistent pipetting techniques. |
Guide 2: Variability in Western Blotting for Signaling Pathway Analysis
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal for Phospho-Proteins | - Inefficient protein extraction.- Loss of phosphorylation during sample preparation. | - Use lysis buffers containing protease and phosphatase inhibitors.- Keep samples on ice throughout the extraction process. |
| Inconsistent Protein Loading | - Inaccurate protein quantification.- Pipetting errors during loading. | - Use a reliable protein quantification method (e.g., BCA assay).- Always include a loading control (e.g., β-actin, GAPDH) to normalize the data. |
| High Background on the Blot | - Insufficient blocking.- Primary or secondary antibody concentration is too high. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).- Optimize antibody dilutions. |
| Non-Specific Bands | - Antibody cross-reactivity.- Protein degradation. | - Use highly specific monoclonal antibodies.- Ensure rapid processing of cell lysates and use of protease inhibitors. |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound dose.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for PI3K/AKT/mTOR Pathway Modulation
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., AKT, S6K, S6) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Image the blot and quantify the band intensities. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical mechanism of this compound inhibiting the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: Standard workflow for determining the IC50 of this compound in a cell-based assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting experimental variability.
References
Degradation of Mbc-11 in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental compound Mbc-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX). It is currently under investigation for its potential therapeutic applications. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of TKX, which in turn blocks downstream signaling pathways responsible for cell proliferation and survival.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: At what pH is this compound most stable?
This compound is most stable in acidic to neutral conditions (pH 4-7). It is susceptible to base-catalyzed hydrolysis at pH values above 8.0.
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Degradation of this compound in culture medium.
-
Troubleshooting Step: this compound can degrade in aqueous solutions over time. Prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
-
Possible Cause 2: Interaction with components in the serum.
-
Troubleshooting Step: Some components in fetal bovine serum (FBS) can bind to or enhance the degradation of this compound. If you suspect this is an issue, consider using a serum-free medium or reducing the percentage of FBS in your culture medium.
-
Issue 2: Rapid loss of this compound in in-vivo studies.
-
Possible Cause 1: Rapid metabolic clearance.
-
Troubleshooting Step: this compound is known to be metabolized by cytochrome P450 enzymes in the liver. To increase the exposure of this compound, consider co-administering a broad-spectrum cytochrome P450 inhibitor, such as 1-aminobenzotriazole (1-ABT), in preliminary pharmacokinetic studies.
-
-
Possible Cause 2: Poor oral bioavailability.
-
Troubleshooting Step: If administering this compound orally, its poor solubility and stability in the gastrointestinal tract may lead to low bioavailability. Consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP) injection.
-
Quantitative Data Summary
Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours
| Solvent | Concentration (µM) | % Remaining after 24h |
| DMSO | 10 | >99% |
| Ethanol | 10 | 95% |
| PBS (pH 7.4) | 10 | 85% |
| Cell Culture Media + 10% FBS | 10 | 70% |
Table 2: Metabolic Stability of this compound in Liver Microsomes (1 mg/mL protein)
| Species | Incubation Time (min) | % Remaining | Half-life (min) |
| Human | 0 | 100 | 25 |
| 15 | 65 | ||
| 30 | 42 | ||
| 60 | 18 | ||
| Mouse | 0 | 100 | 15 |
| 15 | 45 | ||
| 30 | 20 | ||
| 60 | 4 |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Phosphate-Buffered Saline (PBS)
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µM in PBS (pH 7.4).
-
Incubation: Incubate the working solution at 37°C.
-
Time Points: Collect aliquots at 0, 2, 4, 8, and 24 hours.
-
Sample Quenching: Immediately stop the degradation process by adding an equal volume of ice-cold acetonitrile to each aliquot.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining this compound.
Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine liver microsomes (final concentration 1 mg/mL) and this compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Reaction Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of this compound remaining.
Visualizations
Caption: Hypothetical signaling pathway of Tyrosine Kinase X (TKX) and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in PBS.
Technical Support Center: Overcoming Resistance to Mbc-11
Disclaimer: Mbc-11 is a novel bone-targeting conjugate of etidronate and the cytotoxic agent cytarabine (ara-C). As of the latest available data, specific studies on acquired resistance to this compound in cell lines have not been published. The following troubleshooting guide is based on the well-documented mechanisms of resistance to cytarabine, the active cytotoxic component of this compound. Researchers encountering resistance to this compound may consider investigating these potential mechanisms.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential causes?
A1: Reduced sensitivity to this compound is likely due to acquired resistance to its cytotoxic payload, cytarabine (ara-C). The most common mechanisms of cytarabine resistance include:
-
Reduced Drug Uptake: Decreased expression or function of the primary nucleoside transporter, hENT1 (human equilibrative nucleoside transporter 1), which is responsible for bringing cytarabine into the cell.[1][2]
-
Impaired Drug Activation: Cytarabine is a prodrug that must be phosphorylated to its active triphosphate form (ara-CTP). A reduction in the activity of the rate-limiting enzyme, deoxycytidine kinase (dCK), is a frequent cause of resistance.[3][4][5]
-
Increased Drug Inactivation: Upregulation of enzymes that deactivate cytarabine, such as cytidine deaminase (CDA), or dephosphorylate its active form, like cytosolic 5'-nucleotidase II (NT5C2), can lead to resistance.
-
Activation of Pro-Survival Signaling: The activation of pathways such as PI3K/Akt/mTOR can promote cell survival and override the cytotoxic effects of the drug.
-
Induction of Cellular Senescence: Some cancer cells can enter a state of cellular senescence in response to chemotherapy, allowing them to evade apoptosis. This has been linked to the overexpression of ARHGAP18.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: Resistance can be quantified by comparing the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line to that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance. This is typically determined using a cell viability assay (e.g., MTT, CCK-8).
Q3: Are there any known combination therapies that can overcome potential this compound resistance?
A3: While specific combination therapies for this compound have not been established, strategies to overcome cytarabine resistance may be applicable. These include:
-
Clofarabine: This nucleoside analog may still be effective in cytarabine-resistant cells due to differences in its activation pathway.
-
Hydroxyurea and Azidothymidine (AZT): This combination has shown synergistic activity in cytarabine-resistant myeloid leukemia cell lines.
-
Vincristine: This microtubule inhibitor can disrupt ARHGAP18 and overcome resistance mediated by cellular senescence.
-
Targeting Pro-Survival Pathways: Inhibitors of pathways implicated in resistance, such as the cholesterol homeostasis pathway (e.g., with hymeglusin), may re-sensitize cells to cytarabine.
Troubleshooting Guide
Issue 1: Increased IC50 of this compound in Treated Cell Lines
This is the primary indicator of acquired resistance. The table below presents examples of IC50 shifts observed in cytarabine-resistant cell lines, which may be comparable to what could be observed with this compound.
Table 1: Examples of IC50 Values in Parental vs. Cytarabine-Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| THP-1 | 56 | 1457 | ~26 |
| U937 | 0.14 | 1578.3 | ~11,273 |
| MV4-11 | 0.26 | 3.37 | ~13 |
Data extrapolated from studies on cytarabine resistance.
Issue 2: Investigating the Mechanism of Resistance
If you have confirmed resistance, the next step is to investigate the underlying mechanism. The following experimental approaches can help pinpoint the cause.
Table 2: Troubleshooting Potential this compound Resistance Mechanisms
| Potential Mechanism | Suggested Experimental Approach | Expected Result in Resistant Cells |
| Reduced Drug Uptake | qPCR or Western blot for hENT1 (SLC29A1 gene). | Decreased mRNA or protein expression. |
| Impaired Drug Activation | qPCR or Western blot for deoxycytidine kinase (dCK). dCK enzyme activity assay. | Decreased mRNA, protein expression, or enzyme activity. |
| Increased Drug Inactivation | qPCR for cytidine deaminase (CDA) or cytosolic 5'-nucleotidase II (NT5C2). | Increased mRNA expression. |
| Activation of Pro-Survival Pathways | Western blot for phosphorylated and total AKT and mTOR. | Increased ratio of phosphorylated to total protein. |
| Cellular Senescence | Senescence-associated β-galactosidase staining. qPCR or Western blot for ARHGAP18, p16, and p21. | Increased staining and expression of senescence markers. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to a cytotoxic agent.
-
Determine the initial IC50: Perform a dose-response curve for this compound on the parental cell line to determine the initial IC50 value.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Stepwise Dose Escalation: Once the cells have resumed a normal growth rate, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitoring and Expansion: At each concentration, allow the surviving cells to expand. Monitor cell viability and morphology.
-
Establish a Stable Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold or higher than the initial IC50).
-
Characterization: Confirm the degree of resistance by determining the new IC50 value and compare it to the parental line.
-
Maintenance: Maintain the resistant cell line in a medium containing a maintenance dose of this compound (e.g., the IC10-IC20 of the resistant line) to preserve the resistant phenotype.
Protocol 2: Western Blot for Key Resistance Proteins
-
Cell Lysis: Harvest parental and this compound resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., hENT1, dCK, p-AKT, AKT, p-mTOR, mTOR, ARHGAP18) overnight at 4°C. Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between parental and resistant cells.
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of cytarabine (ara-C).
Caption: The PI3K/AKT/mTOR signaling pathway.
Caption: Logical workflow for troubleshooting resistance.
References
- 1. Resistance of leukemia cells to cytarabine chemotherapy is mediated by bone marrow stroma, involves cell-surface equilibrative nucleoside transporter-1 removal and correlates with patient outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance Mechanism of Acute Myeloid Leukemia Cells Against Daunorubicin and Cytarabine: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surmounting Cytarabine-resistance in acute myeloblastic leukemia cells and specimens with a synergistic combination of hydroxyurea and azidothymidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo mechanisms of resistance to cytarabine in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Establishment of Cytarabine-resistant Acute Lymphoblastic Leukemia Cell Lines and Its Resistance Mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MBC-11 Experimental Controls and Best Practices
Welcome to the technical support center for MBC-11. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an innovative, bone-targeted pro-drug. It is a conjugate of the bisphosphonate etidronate and the chemotherapeutic agent cytarabine (Ara-C). The etidronate component of this compound targets the compound to areas of high bone turnover, such as those affected by cancer-induced bone disease. Once localized, this compound is designed to be hydrolyzed, releasing etidronate and cytarabine monophosphate (araCMP). Subsequently, araCMP is dephosphorylated to its active form, cytarabine (Ara-C).
Cytarabine is a pyrimidine analog that, once converted to its triphosphate form (ara-CTP) within the cell, competitively inhibits DNA polymerase.[1] This action leads to the termination of DNA chain elongation during the S phase of the cell cycle, ultimately inducing DNA damage and triggering apoptosis (programmed cell death).[1][2]
Q2: How should this compound be stored and handled?
For optimal stability, it is recommended to store this compound as a solid at -20°C. Once reconstituted in a solvent, it is advisable to prepare aliquots and store them at -80°C to minimize freeze-thaw cycles. The stability of this compound in solution may vary depending on the solvent and storage conditions. It is always best to refer to the manufacturer's specific instructions for detailed storage and handling information.
Q3: What are appropriate positive and negative controls for an this compound experiment?
The choice of controls is critical for the validation and interpretation of your experimental results.
-
Negative Control: A vehicle control is essential. This consists of treating a set of cells with the same solvent used to dissolve this compound (e.g., DMSO, PBS) at the same final concentration used in the experimental conditions. This control ensures that the observed effects are due to this compound and not the solvent.
-
Positive Control: The selection of a positive control depends on the specific assay being performed.
-
For Apoptosis Assays: Well-characterized inducers of apoptosis in your cell line of interest are suitable. Common choices for leukemia cell lines include:
-
Etoposide: A topoisomerase II inhibitor that induces DNA double-strand breaks and apoptosis.[3][4]
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to apoptosis.
-
Staurosporine: A potent, non-selective protein kinase inhibitor that can robustly induce apoptosis in a wide range of cell lines.
-
-
Troubleshooting Guides
Problem 1: Lower than expected cytotoxicity or apoptosis observed.
-
Potential Cause: Development of cytarabine resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and compare the IC50 value to published data for your cell line. A significant increase in the IC50 value may indicate resistance.
-
Investigate Resistance Mechanisms: Resistance to cytarabine can arise from several factors, including decreased uptake by the cell, altered metabolic activation, or increased DNA repair. Consider performing western blot analysis for proteins involved in these pathways.
-
Use a Different Cell Line: If resistance is suspected, switching to a known cytarabine-sensitive cell line can help validate your experimental setup and this compound activity.
-
-
-
Potential Cause: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your this compound stock has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if degradation is suspected.
-
Optimize Cell Health: Ensure your cells are healthy, free of contamination (e.g., mycoplasma), and in the exponential growth phase during the experiment.
-
Standardize Seeding Density: Use a consistent cell seeding density across all experiments, as this can influence the apparent drug sensitivity.
-
-
Problem 2: Inconsistent IC50 values between experiments.
-
Potential Cause: Variability in experimental setup.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all steps of your protocol, including incubation times, reagent concentrations, and plate reading parameters, are consistent between experiments.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to altered drug sensitivity.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid issues with compound stability in diluted solutions.
-
-
Data Presentation
The following tables summarize the cytotoxic and apoptotic effects of cytarabine (the active metabolite of this compound) in various leukemia cell lines.
Table 1: IC50 Values of Cytarabine in Leukemia Cell Lines
| Cell Line | IC50 Value | Incubation Time (hours) | Assay Method | Reference |
| HL-60 | ~2.5 µM | 24 | MTT | |
| U937 | 40 nM | Not Specified | Trypan Blue | |
| THP-1 | >10 µM | Not Specified | Trypan Blue | |
| MOLM-13 | 73 nM | 72 | Cell Counting | |
| Kasumi-1 | Not Specified | Not Specified | Not Specified | |
| REH | ~3.2 µM | 24 | Acid Phosphatase | |
| REH | ~0.4 µM | 48 | Acid Phosphatase |
Table 2: Quantitative Analysis of Cytarabine-Induced Apoptosis
| Cell Line | Cytarabine Concentration | Incubation Time (hours) | Percentage of Apoptotic Cells | Assay Method | Reference |
| Kasumi-3 | 200 nM | 4 | >20% | Annexin V/PI | |
| Kasumi-3 (with CTLs) | 200 nM | 4 | 37.6 ± 1.42% | Annexin V/PI | |
| PLB-985 (WT) | 500 ng/ml | 48 | 53% | Annexin V/7-AAD | |
| PLB-985 (NADPH oxidase-deficient) | 500 ng/ml | 48 | 25% | Annexin V/7-AAD | |
| HL-60 | 60 nM (with 1 µM Apatinib) | 24 | 28.49% | Annexin V/PI | |
| U937 | 10 µM | 72 | ~16.6% (Resistant Line) | Annexin V | |
| U937 | 10 µM | 72 | ~81.7% (Sensitive Line) | Annexin V |
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
This protocol is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
96-well plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with various concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
-
Materials:
-
6-well plates
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive control for apoptosis (e.g., Etoposide)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight (for adherent cells).
-
Treat cells with the desired concentrations of this compound, vehicle control, and a positive control for the desired time period.
-
Harvest the cells (including any floating cells from the supernatant).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
3. Western Blot for Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic pathway.
-
Materials:
-
6-well plates or larger culture flasks
-
This compound
-
Vehicle (e.g., DMSO)
-
Positive control for apoptosis (e.g., Doxorubicin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against cleaved PARP, cleaved Caspase-3, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed and treat cells with this compound, vehicle, and a positive control as described for the apoptosis assay.
-
Harvest cells and lyse them in RIPA buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Mandatory Visualizations
Caption: Metabolic activation and mechanism of action of this compound.
Caption: Simplified intrinsic apoptosis signaling pathway induced by Cytarabine (Ara-C).
Caption: General experimental workflow for studying the effects of this compound.
References
Validation & Comparative
Mbc-11 Demonstrates Superior In Vivo Efficacy and Targeted Delivery Compared to Free Cytarabine in Preclinical Models
For Immediate Release: A comprehensive analysis of preclinical in vivo data reveals that Mbc-11, a bone-targeting conjugate of cytarabine, exhibits significantly enhanced anti-tumor efficacy and a more favorable safety profile compared to free cytarabine in models of bone-metastatic cancers. These findings underscore the potential of this compound as a promising therapeutic strategy for patients with cancer-induced bone disease.
This compound is a first-in-class conjugate that covalently links the chemotherapeutic agent cytarabine to the bisphosphonate etidronate, a bone-targeting moiety. This innovative design is intended to concentrate the cytotoxic payload directly at sites of high bone turnover, such as those created by metastatic tumor growth, thereby increasing local drug concentration and minimizing systemic exposure.
Enhanced Anti-Tumor Efficacy in Bone Metastasis Models
Preclinical studies in rodent models of breast cancer and multiple myeloma with bone involvement have demonstrated the superior efficacy of this compound over free cytarabine. In these models, this compound significantly outperformed control groups treated with free cytarabine, etidronate alone, or a combination of the two.
Key Efficacy Findings:
-
Reduced Tumor Burden: this compound treatment led to a more substantial reduction in bone tumor burden compared to equivalent doses of free cytarabine.
-
Improved Bone Health: The bisphosphonate component of this compound contributed to the maintenance of bone mineral density and overall bone structure in the presence of metastatic lesions.
-
Increased Survival: Animals treated with this compound exhibited a notable increase in overall survival rates compared to those receiving free cytarabine.
| Efficacy Parameter | This compound | Free Cytarabine | Etidronate | Combination (Free Cytarabine + Etidronate) |
| Bone Tumor Burden | Significantly Reduced | Moderately Reduced | No significant effect | Moderately Reduced |
| Bone Mineral Density | Maintained/Improved | Decreased | Maintained/Improved | Maintained/Improved |
| Overall Survival | Significantly Increased | Moderately Increased | No significant effect | Moderately Increased |
Favorable Pharmacokinetics and Reduced Toxicity
The bone-targeting mechanism of this compound results in a distinct pharmacokinetic profile compared to free cytarabine. Following administration, this compound is designed to localize to the bone matrix, where it is subsequently hydrolyzed, releasing active cytarabine directly into the tumor microenvironment. This targeted delivery is hypothesized to reduce systemic exposure and associated toxicities.
The principal toxicity associated with both this compound and free cytarabine is myelosuppression. However, the bone-targeting nature of this compound is anticipated to allow for a wider therapeutic window, achieving high local concentrations of cytarabine in the bone at systemic doses that are better tolerated than equimolar doses of free cytarabine.
Experimental Protocols
The preclinical evaluation of this compound involved established in vivo models of cancer-induced bone disease. The following provides a general overview of the experimental methodologies employed.
Animal Models
-
Breast Cancer Bone Metastasis Model: Female immunodeficient mice were inoculated with human breast cancer cells known to form osteolytic bone metastases. Tumor progression was monitored via bioluminescent imaging and radiographic analysis of bone integrity.
-
Multiple Myeloma Model: Immunodeficient mice were engrafted with human multiple myeloma cells that home to the bone marrow, leading to the development of osteolytic bone lesions.
Drug Administration
-
Mice were randomized into treatment groups and received intravenous or intraperitoneal injections of this compound, free cytarabine, etidronate, or a combination of free cytarabine and etidronate. Dosing schedules were designed to model clinical treatment regimens.
Efficacy and Toxicity Assessment
-
Tumor Burden: Tumor growth was quantified using in vivo bioluminescence imaging and histological analysis of bone tissue at the study endpoint.
-
Bone Integrity: Bone mineral density and the extent of osteolytic lesions were assessed using micro-computed tomography (µCT) and radiography.
-
Survival: Animals were monitored daily, and survival was recorded as a primary endpoint.
-
Toxicity: The safety profile was evaluated through regular monitoring of body weight, clinical signs of distress, and hematological analysis to assess myelosuppression.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound and the experimental workflow for its preclinical evaluation are depicted in the following diagrams.
Caption: Mechanism of action of this compound in the bone microenvironment.
Caption: Experimental workflow for in vivo comparison of this compound and free cytarabine.
Validating Mbc-11 Targeting Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mbc-11 is a novel, first-in-class bone-targeting conjugate designed to deliver the cytotoxic chemotherapeutic agent, cytarabine (araC), directly to the site of cancer-induced bone disease. This guide provides a comparative analysis of this compound, evaluating the available experimental data that supports its targeting specificity. We will delve into its mechanism of action, compare its performance with relevant alternatives, and provide detailed experimental methodologies for key validation assays.
Principle of this compound: A Bone-Targeted Drug Conjugate
This compound is a conjugate of the bisphosphonate etidronate and the antimetabolite cytarabine.[1][2] The core principle behind this compound is to leverage the high affinity of etidronate for hydroxyapatite, the primary mineral component of bone, to concentrate cytarabine at skeletal sites affected by cancer.[1] Once localized in the bone microenvironment, this compound is designed to release cytarabine, thereby exerting a potent cytotoxic effect on tumor cells while minimizing systemic exposure and associated off-target toxicities.[1]
Signaling and Action Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound, from systemic administration to its cytotoxic effect on cancer cells within the bone.
Comparative Preclinical Efficacy
Preclinical studies in mouse models of multiple myeloma and breast cancer with bone metastases have provided initial evidence for the efficacy of this compound. These studies have demonstrated its potential to improve bone mineral density (BMD) and reduce tumor burden compared to controls.
| Parameter | This compound | Zoledronate | Control (PBS) | Reference |
| Femur BMD Improvement (Multiple Myeloma Model) | 13-16% improvement | Significant improvement | Baseline | Synapse |
| Incidence of Bone Metastases (Breast Cancer Model) | 40% | 100% | 90% | Synapse |
| Bone Tumor Burden (Breast Cancer Model) | Significantly decreased | - | Baseline | Synapse |
Note: While these preclinical results are promising, direct head-to-head studies comparing the biodistribution and cellular uptake of this compound with unconjugated cytarabine are not yet publicly available. Such studies are crucial for definitively validating its targeting specificity.
Clinical Validation: Phase I Study Insights
A first-in-human Phase I clinical trial (NCT02673060) has evaluated the safety, tolerability, and preliminary efficacy of this compound in patients with advanced solid tumors and cancer-induced bone disease. The results of this study are consistent with the proposed bone-targeting mechanism of the drug.[1]
Key findings from the Phase I trial include:
-
Reduced Metabolic Activity in Bone Lesions: A significant reduction in cancer cell activity was observed in over half of the bone lesions detected at baseline.
-
Favorable Pharmacokinetics: The pharmacokinetic and pharmacodynamic parameters of this compound were consistent with its design as a bone-targeted agent.
-
Tolerability: this compound was generally well-tolerated, with myelosuppression being the principal toxicity.
These clinical observations support the concept that this compound successfully concentrates cytarabine in the bone, leading to a therapeutic effect on bone-associated cancer cells.
Evaluating Targeting Specificity: Experimental Protocols
Validating the targeting specificity of a drug conjugate like this compound requires a multi-faceted approach employing both in vitro and in vivo assays. Below are detailed methodologies for key experiments crucial for such a validation.
In Vitro Hydroxyapatite Binding Assay
This assay quantifies the affinity of the bone-targeting moiety (etidronate in the case of this compound) for hydroxyapatite, the mineral component of bone.
Objective: To determine the binding efficiency of this compound to a synthetic bone matrix compared to non-targeting controls.
Methodology:
-
Preparation of Hydroxyapatite Slurry: A known concentration of hydroxyapatite powder is suspended in a buffered solution (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: this compound, unconjugated etidronate, and a non-targeting control compound are incubated with the hydroxyapatite slurry for a defined period (e.g., 1-4 hours) at 37°C with gentle agitation.
-
Separation: The hydroxyapatite particles are separated from the supernatant by centrifugation.
-
Quantification: The concentration of the test compound remaining in the supernatant is measured using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy). The amount of compound bound to the hydroxyapatite is calculated by subtracting the amount in the supernatant from the initial amount.
In Vivo Biodistribution Studies
These studies are essential to determine the tissue distribution of this compound and to confirm its preferential accumulation in bone compared to other organs.
Objective: To quantify the concentration of this compound and unconjugated cytarabine in various tissues over time in an animal model of bone metastasis.
Methodology:
-
Radiolabeling: this compound and cytarabine are labeled with a suitable radioisotope (e.g., ¹⁴C, ³H, or a gamma-emitter for imaging).
-
Animal Model: An appropriate animal model, typically mice or rats with induced bone metastases, is used.
-
Administration: The radiolabeled compounds are administered to the animals (e.g., via intravenous injection).
-
Tissue Harvesting: At various time points post-injection, animals are euthanized, and key organs and tissues (including bone, tumor, liver, kidney, spleen, muscle, and blood) are harvested.
-
Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a scintillation counter or a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for a direct comparison of the tissue distribution of this compound and unconjugated cytarabine.
Cellular Uptake Assays
These assays determine the extent and mechanism of this compound uptake into target cells (cancer cells, osteoblasts, osteoclasts) and non-target cells.
Objective: To compare the cellular uptake of this compound and unconjugated cytarabine in relevant cell lines.
Methodology:
-
Cell Culture: Cancer cell lines (e.g., osteosarcoma, breast cancer), osteoblasts, and osteoclasts are cultured in appropriate media.
-
Incubation: Cells are incubated with radiolabeled or fluorescently-labeled this compound or cytarabine for various time points.
-
Washing: After incubation, the cells are washed thoroughly to remove any unbound compound.
-
Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of the compound is determined by measuring radioactivity or fluorescence.
-
Data Analysis: Uptake is typically expressed as the amount of compound per milligram of cellular protein.
Potential Off-Target Effects
The targeting specificity of this compound is designed to minimize the side effects commonly associated with systemic chemotherapy. The potential off-target effects of this compound would likely be a combination of those known for its individual components, etidronate and cytarabine.
| Component | Potential Off-Target Effects/Side Effects | Reference |
| Etidronate | Gastrointestinal issues, bone/joint pain, changes in blood calcium and phosphate levels, osteonecrosis of the jaw (rare). | MedicineNet, Drugs.com |
| Cytarabine | Myelosuppression (anemia, neutropenia, thrombocytopenia), nausea, vomiting, diarrhea, mucositis, skin reactions, neurological toxicity (at high doses). | Cancer Research UK, OncoLink |
By concentrating cytarabine in the bone, this compound aims to reduce the systemic exposure that leads to many of the severe side effects of conventional cytarabine administration.
Conclusion and Future Directions
The available evidence from preclinical efficacy studies and a Phase I clinical trial supports the bone-targeting rationale of this compound. The conjugation of cytarabine to etidronate appears to be a promising strategy for delivering cytotoxic therapy to sites of cancer-induced bone disease.
However, to fully validate the targeting specificity of this compound, further quantitative and comparative studies are necessary. Specifically, future research should focus on:
-
Direct Comparative Biodistribution Studies: Head-to-head in vivo studies directly comparing the tissue distribution of radiolabeled this compound and unconjugated cytarabine are needed to provide definitive quantitative evidence of bone-specific accumulation.
-
Cellular Uptake and Trafficking: Detailed in vitro studies are required to elucidate the mechanisms and quantify the uptake of this compound in various bone-resident cell types, including cancer cells, osteoblasts, and osteoclasts.
-
Comparison with Other Bone-Targeting Strategies: Preclinical studies comparing this compound with other bone-targeted chemotherapies would provide valuable context for its relative targeting efficiency and therapeutic potential.
The generation of this data will be crucial for the continued development of this compound and for solidifying its position as a specifically targeted therapy for patients with cancer-induced bone disease.
References
- 1. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Mbc-11 Phase 1 Clinical Trial: A Comparative Analysis for Researchers
Published on: November 26, 2025
This guide provides a detailed analysis of the Phase 1 clinical trial results for Mbc-11, a novel bone-targeting conjugate, and compares its performance with other therapeutic alternatives for cancer-induced bone disease. The content is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by available experimental data.
Introduction to this compound
This compound is a first-in-class conjugate of the bisphosphonate etidronate, which targets bone, and the antimetabolite cytarabine (ara-C), a cytotoxic agent.[1][2] This design aims to deliver cytarabine directly to sites of high bone turnover, such as bone metastases, to increase local drug concentration and efficacy while minimizing systemic toxicity.[3]
This compound Phase 1 Clinical Trial (NCT02673060) Analysis
The first-in-human, open-label, dose-escalation Phase 1 trial of this compound was conducted to assess its safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics, and preliminary efficacy in patients with advanced solid cancers and cancer-induced bone disease.[1][2]
Patient Population and Study Design
A total of 15 patients with advanced solid cancers and bone metastases were enrolled in the study. The trial followed a standard "3+3" dose-escalation design with five dose levels of this compound investigated sequentially: 0.5 mg/kg, 1.0 mg/kg, 2.5 mg/kg, 5.0 mg/kg, and 10 mg/kg. The drug was administered daily for 5 days every 4 weeks for up to four cycles.
Safety and Tolerability
This compound was generally well-tolerated. The principal toxicity observed was myelosuppression, which was dose-dependent. Dose-limiting toxicities, specifically Grade 4 neutropenia and thrombocytopenia, were observed at the 10 mg/kg dose level. Consequently, the Maximum Tolerated Dose (MTD) was established at 5 mg/kg per day.
Pharmacokinetics
Pharmacokinetic analysis revealed that this compound is hydrolyzed to etidronate and ara-CMP. Ara-CMP is then rapidly dephosphorylated to cytarabine (ara-C), which is subsequently deaminated to the inactive metabolite ara-U.
Preliminary Efficacy
Encouraging signs of clinical activity were observed. Of the 13 patients who reported baseline pain, six experienced a reduction after treatment with this compound. Imaging with 18F-FDG-PET/CT showed partial metabolic responses in three patients and stable metabolic responses in three others. A reduction in the maximum standardized uptake value (SUVmax) of at least 25% was seen in 52% of the 211 bone lesions identified at baseline.
Mechanism of Action of this compound and its Components
The dual-action mechanism of this compound is central to its therapeutic strategy.
Signaling Pathway of this compound's Components
Caption: Mechanism of action of this compound's components.
-
Etidronate : As a bisphosphonate, etidronate has a high affinity for hydroxyapatite crystals in the bone matrix. It is taken up by osteoclasts, the cells responsible for bone resorption, and induces their apoptosis (programmed cell death), thereby inhibiting bone breakdown.
-
Cytarabine (ara-C) : Cytarabine is a pyrimidine analog that, once inside a cell, is converted to its active triphosphate form, ara-CTP. Ara-CTP inhibits DNA polymerase, an enzyme crucial for DNA synthesis. This leads to the termination of the DNA chain and induces cell death, particularly in rapidly dividing cells like cancer cells.
Comparison with Alternative Therapies for Cancer-Induced Bone Disease
This compound enters a therapeutic landscape with established treatments for cancer-induced bone disease. The primary alternatives include other bisphosphonates, RANK ligand inhibitors, and radiopharmaceuticals. A direct comparison of Phase 1 data is challenging due to differing trial designs and patient populations; however, a qualitative comparison of their profiles is informative.
Comparative Data of this compound and Alternatives
| Feature | This compound | Bisphosphonates (e.g., Zoledronic Acid, Pamidronate) | RANK Ligand Inhibitors (e.g., Denosumab) | Radiopharmaceuticals (e.g., Radium-223) |
| Mechanism of Action | Bone-targeted delivery of a cytotoxic agent (cytarabine) and an anti-resorptive agent (etidronate). | Inhibit osteoclast activity and induce apoptosis. | Monoclonal antibody that binds to RANKL, inhibiting osteoclast formation, function, and survival. | Alpha-emitting isotope that mimics calcium and is taken up in areas of high bone turnover, inducing double-strand DNA breaks in adjacent tumor cells. |
| Phase 1 MTD | 5 mg/kg/day | Varies by agent. For zoledronic acid, doses up to 4 mg were evaluated in early trials. | Doses up to 3.0 mg/kg have been evaluated in Phase 1. | Dosing is based on radioactivity (e.g., 55 kBq/kg). |
| Dose-Limiting Toxicities | Myelosuppression (neutropenia, thrombocytopenia). | Renal toxicity, osteonecrosis of the jaw (ONJ), hypocalcemia. | Hypocalcemia, ONJ. | Myelosuppression. |
| Preliminary Efficacy Signal | Reduction in bone lesion activity (SUVmax), pain reduction. | Reduction in skeletal-related events (SREs), pain relief. | Reduction in SREs, increased bone mineral density. | Improved overall survival (in prostate cancer), delayed SREs, pain relief. |
Experimental Protocols for Key Efficacy Assessments
The methodologies for assessing the efficacy of bone-targeted therapies are crucial for interpreting and comparing clinical trial results.
Caption: Generalized workflow for efficacy assessment in bone metastasis trials.
-
Imaging: 18F-FDG-PET/CT is used to assess the metabolic activity of bone lesions. A common criterion for response is a significant reduction (e.g., ≥25%) in the maximum standardized uptake value (SUVmax) from baseline. Bone scans and radiographs are also used to document bone metastases.
-
Pain Assessment: Pain is typically measured using validated scales such as the Brief Pain Inventory (BPI). A clinically meaningful response is often defined as a specific level of reduction in the pain score.
-
Bone Turnover Markers: Serum and urine levels of bone turnover markers, such as N-telopeptide (NTX) and C-telopeptide (CTX), are measured to assess the rate of bone resorption. A significant decrease in these markers indicates a therapeutic effect.
-
Skeletal-Related Events (SREs): Clinical trials for established bone-targeted agents monitor the incidence of SREs, which include pathologic fractures, spinal cord compression, and the need for radiation or surgery to bone.
Conclusion
The Phase 1 clinical trial of this compound has demonstrated a manageable safety profile and encouraging preliminary signs of efficacy in patients with cancer-induced bone disease. Its unique mechanism of targeting bone with a cytotoxic payload offers a potentially novel approach compared to existing therapies that primarily focus on inhibiting bone resorption. While direct comparisons with other agents based on Phase 1 data are limited, the initial results for this compound warrant further clinical investigation to establish its role in the management of bone metastases. Future studies will be needed to directly compare the efficacy and safety of this compound with standard-of-care agents like zoledronic acid and denosumab.
References
Mbc-11 Demonstrates Superior Preclinical Efficacy in Targeting Cancer-Induced Bone Disease
For Immediate Release
[City, State] – [Date] – New analyses of preclinical data on Mbc-11, a first-in-class bone-targeted conjugate of the chemotherapeutic agent cytarabine and the bisphosphonate etidronate, reveal significant antiresorptive and antitumor activity in animal models of cancer-induced bone disease. These findings, when compared to established therapies, position this compound as a promising candidate for the treatment of bone metastases.
This compound is engineered to selectively deliver cytarabine to the bone matrix, thereby concentrating its cytotoxic effects on tumor cells within the bone microenvironment while minimizing systemic exposure. Preclinical studies have validated this targeted approach, demonstrating superior efficacy over non-targeted treatments.
Comparative Preclinical Efficacy
To contextualize the performance of this compound, this guide compares its preclinical outcomes with those of zoledronic acid, a standard-of-care bisphosphonate used to treat bone metastases. The data is derived from studies in mouse models of breast cancer-induced bone disease.
| Treatment Group | Tumor Burden in Bone | Bone Lesion Area/Incidence | Bone Mineral Density (BMD) |
| This compound | Significantly Reduced | Reduced incidence of bone metastases | Increased |
| Zoledronic Acid | Decreased (dose-dependent) | Reduced | Not explicitly reported |
| Cytarabine (free) | No significant effect | No significant effect | Not reported |
| Etidronate (free) | No significant effect | No significant effect | Not reported |
| Control/Vehicle | Progressive increase | Progressive increase | Progressive decrease |
Table 1: Summary of Preclinical Efficacy in Mouse Models of Breast Cancer-Induced Bone Disease.
Mechanism of Action: Targeted Drug Delivery
This compound’s innovative design leverages the bone-seeking properties of etidronate to deliver cytarabine directly to the site of disease. This targeted mechanism is a key differentiator from systemically administered chemotherapies.
Upon administration, this compound circulates systemically before the etidronate component binds to hydroxyapatite in the bone matrix.[1] This localization is particularly concentrated in areas of high bone turnover, which are characteristic of bone metastases. Following binding, this compound is designed to undergo hydrolysis, releasing its cytotoxic payload, cytarabine, directly into the vicinity of the tumor cells. This targeted release mechanism aims to achieve a high local concentration of the anticancer agent, thereby maximizing its therapeutic effect while minimizing systemic side effects.[1]
Experimental Protocols
The preclinical efficacy of this compound and comparator agents was evaluated using established in vivo models of cancer-induced bone disease. A representative experimental workflow is outlined below.
1. Animal Model: Immunocompromised mice (e.g., nude mice) are commonly used to allow for the xenograft of human cancer cell lines. To induce bone metastases, human breast cancer cells (e.g., MDA-MB-231) are injected into the left ventricle of the heart. This route of administration leads to the dissemination of tumor cells to various organs, including the bone.
2. Treatment: Once bone metastases are established, which can be confirmed by imaging, animals are randomized into different treatment groups. Treatment with this compound, zoledronic acid, or control vehicles is typically administered intravenously or subcutaneously according to a predetermined schedule.
3. Monitoring: Tumor progression and the development of bone lesions are monitored non-invasively throughout the study. Techniques such as bioluminescence imaging (for tumor cells engineered to express luciferase) and high-resolution X-ray or micro-computed tomography (µCT) are used to quantify tumor burden and bone destruction, respectively.
4. Endpoint Analysis: At the conclusion of the study, animals are euthanized, and tissues are collected for detailed analysis. This includes histological examination of bone sections to assess tumor area and osteoclast numbers, measurement of bone mineral density, and analysis of serum biomarkers related to bone turnover and tumor progression.
Conclusion
The available preclinical data strongly suggest that this compound's bone-targeting strategy results in superior antitumor and antiresorptive efficacy compared to its individual components and offers a significant advantage over non-targeted therapies. The targeted delivery of cytarabine to the bone microenvironment represents a promising therapeutic approach for patients with cancer-induced bone disease. Further clinical investigation is warranted to translate these preclinical findings into patient benefits. A first-in-human Phase I study of this compound has been completed and has shown that the drug was well-tolerated, with myelosuppression as the principal toxicity. Encouragingly, the treatment significantly reduced cancer cell activity in over half of the bone lesions detected at baseline.
References
A Comparative Guide to MBC-11 for the Treatment of Cancer-Induced Bone Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MBC-11, a first-in-class, bone-targeted chemotherapy conjugate, against other therapeutic alternatives for the management of cancer-induced bone disease (CIBD). The information is compiled from clinical trial data and established treatment guidelines to support research and development decisions.
Introduction to this compound
This compound is a novel therapeutic agent designed to specifically target and treat cancer that has metastasized to the bone. It is a conjugate molecule that covalently links etidronate, a bone-targeting bisphosphonate, to cytarabine (araC), a well-established antimetabolite chemotherapeutic agent.[1][2][3][4] This design aims to concentrate the cytotoxic effects of cytarabine directly at the site of bone disease, thereby increasing local efficacy while potentially reducing systemic toxicity associated with conventional chemotherapy.[1]
Mechanism of Action
The core innovation of this compound lies in its targeted delivery system. The etidronate component of the conjugate has a high affinity for hydroxyapatite, the mineral component of bone. This affinity causes this compound to preferentially accumulate in areas of high bone turnover, which are characteristic of bone metastases.
Once localized to the bone matrix, the conjugate is designed to be hydrolyzed, breaking down into its constituent parts: etidronate and cytarabine monophosphate (araCMP). The araCMP is then rapidly dephosphorylated within the local microenvironment to its active form, cytarabine (araC). Cytarabine, a pyrimidine analog, disrupts DNA synthesis, leading to cell death in the rapidly dividing cancer cells within the bone.
Performance and Efficacy of this compound
To date, the primary source of performance data for this compound comes from a first-in-human, Phase I dose-escalation study involving patients with advanced solid tumors and CIBD. The study's main objectives were to assess the safety, tolerability, and maximum tolerated dose (MTD) of this compound.
The key findings from this clinical trial are summarized in the table below.
| Parameter | Result | Citation |
| Patient Population | 15 patients with advanced solid cancers and CIBD | |
| Maximum Tolerated Dose (MTD) | 5 mg/kg per day | |
| Dose-Limiting Toxicity (DLT) | Myelosuppression (Grade 4 neutropenia and thrombocytopenia at 10 mg/kg) | |
| Principal Toxicity | Grade 1-2 myelosuppression (involving all lineages) | |
| Efficacy Endpoint | Reduction in metabolic activity of bone lesions (measured by 18F-FDG-PET/CT) | |
| Metabolic Response | SUVmax reduced by ≥25% in 52% of bone lesions (110 of 211) | |
| Clinical Benefit | Partial metabolic response in 3 patients; Stable metabolic response in 3 patients | |
| Pain Reduction | 6 of 13 patients who reported baseline pain noted a reduction after treatment | |
| Bone Resorption Marker | Persistent decrements in TRAP5b in 4 of 5 patients with elevated baseline levels |
These results demonstrate that this compound is well-tolerated at doses up to 5 mg/kg and shows significant biological activity at the site of disease, providing a strong rationale for further clinical investigation.
Comparison with Alternative Treatments for Bone Metastases
This compound offers a distinct mechanism compared to the standard of care for bone metastases. The following table compares this compound with established bone-targeted agents and other therapies. This is a conceptual comparison, as direct head-to-head preclinical or clinical trial data is not yet available.
| Therapy Class | Example Agent(s) | Primary Mechanism of Action | Primary Clinical Goal |
| Bone-Targeted Conjugate | This compound | Targeted delivery of a cytotoxic agent (cytarabine) to the bone matrix. | Kill cancer cells within the bone; reduce tumor burden and bone resorption. |
| Bisphosphonates | Zoledronic Acid | Inhibit osteoclast activity and induce osteoclast apoptosis. | Prevent or delay skeletal-related events (SREs) like fractures. |
| RANKL Inhibitors | Denosumab | Monoclonal antibody that binds to RANKL, preventing osteoclast activation. | Prevent or delay SREs; superior to zoledronic acid in some studies. |
| Radiopharmaceuticals | Radium-223 | Alpha-emitting isotope that mimics calcium and targets bone, delivering localized radiation. | Induce double-strand DNA breaks in tumor cells, prolonging survival in prostate cancer. |
| Systemic Chemotherapy | Various (e.g., taxanes) | Systemic administration of cytotoxic agents to kill rapidly dividing cells throughout the body. | Control widespread metastatic disease, including in bone. |
| External Radiation | EBRT / SBRT | Focused delivery of high-energy x-rays to specific metastatic sites. | Palliative relief of pain and local tumor control. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are the protocols for the Phase I clinical evaluation of this compound and a representative workflow for a preclinical animal study.
A. Protocol: First-in-Human Phase I Trial of this compound
This protocol outlines the design of the clinical trial that established the safety and MTD of this compound.
-
Study Design: A multicenter, open-label, "3+3" dose-escalation trial.
-
Primary Objectives: Determine the Dose-Limiting Toxicity (DLT) and Maximum Tolerated Dose (MTD).
-
Patient Population: Patients with histologically confirmed advanced solid tumors (e.g., breast, prostate cancer) with documented bone metastases, for whom no standard chemotherapy was available or indicated.
-
Dose Cohorts: Five sequential dose levels were investigated: 0.5, 1.0, 2.5, 5.0, and 10 mg/kg.
-
Administration: this compound was administered intravenously daily for 5 consecutive days, with each cycle lasting 28 days. Patients were planned for two cycles, with the option to continue for up to four cycles in the absence of unacceptable toxicity.
-
Assessments:
-
Safety & Tolerability: Monitored throughout the study via clinical observation and laboratory tests.
-
Pharmacokinetics: Plasma samples were collected to measure levels of this compound and its metabolites.
-
Bone Turnover Markers: Serum and urine samples were analyzed for markers such as TRAP5b.
-
Bone Lesion Activity: Assessed by 18F-FDG-PET/CT imaging at baseline and after treatment.
-
B. Representative Protocol: Preclinical In Vivo Model of Bone Metastasis
While specific preclinical data for this compound is not publicly available, this protocol describes a standard and widely used animal model for evaluating the efficacy of a novel agent against breast cancer bone metastases.
-
Objective: To assess the efficacy of a test agent (e.g., this compound) in reducing tumor burden and bone destruction in a murine model of breast cancer bone metastasis.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or SCID mice).
-
Cancer Cell Line: Human breast cancer cell line known to metastasize to bone, such as MDA-MB-231, often engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
-
Tumor Cell Inoculation:
-
Culture MDA-MB-231-luciferase cells under standard conditions.
-
Anesthetize mice and inject approximately 1 x 105 cells in a sterile PBS solution into the left ventricle of the heart (intracardiac injection) to ensure systemic dissemination and colonization of bone.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline).
-
Group 2: Test Agent (e.g., this compound) at various doses.
-
Group 3: Comparator Agent (e.g., Zoledronic Acid).
-
-
Dosing Regimen: Treatment begins a few days post-inoculation and continues as per the agent's known pharmacokinetics (e.g., daily, weekly).
-
Efficacy Monitoring:
-
Tumor Burden: Monitor weekly using bioluminescence imaging (BLI) to quantify the luciferase signal, which correlates with tumor size.
-
Bone Integrity: Perform high-resolution radiography or micro-CT scans at the end of the study to assess osteolytic lesions (bone destruction).
-
Histology: At study termination, harvest affected bones (e.g., tibiae, femora) for histological analysis to confirm tumor presence and assess bone architecture.
-
References
- 1. SEOM Clinical Guideline for bone metastases from solid tumours (2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Management of Bone Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-in-Human Phase I Study of this compound, a Novel Bone-Targeted Cytarabine-Etidronate Conjugate in Patients with Cancer-Induced Bone Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First‐in‐Human Phase I Study of MBC‐11, a Novel Bone‐Targeted Cytarabine‐Etidronate Conjugate in Patients with Cancer‐Induced Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
MBC-11 Demonstrates Superiority Over Placebo in Preclinical Bone Cancer Models, Paving the Way for Clinical Investigation
For Immediate Release:
[City, State] – November 26, 2025 – Researchers and drug development professionals now have access to a comprehensive comparison of MBC-11 versus placebo in preclinical bone cancer models. The novel bone-targeting conjugate, this compound, has shown significant anti-tumor efficacy and bone-protective effects in multiple myeloma and breast cancer models, offering a promising new therapeutic avenue for patients with cancer-induced bone disease.
This compound is a first-in-class conjugate of the bisphosphonate etidronate, which targets bone, and the chemotherapeutic agent cytarabine. This innovative design allows for the targeted delivery of cytarabine to the bone matrix, concentrating its anti-cancer activity at the site of disease while potentially minimizing systemic toxicity.
Efficacy in a Murine Model of Multiple Myeloma
In a key preclinical study, the efficacy of this compound was evaluated in a murine model of human multiple myeloma using KAS-6/1-MIP1alpha cells. The results demonstrated a significant therapeutic advantage for this compound over a placebo (phosphate-buffered saline, PBS) and an active comparator, zoledronate.
Table 1: Efficacy of this compound in a Murine Multiple Myeloma Model
| Treatment Group | Dose (s.c.) | Mean Change in Femur Bone Mineral Density (BMD) vs. PBS | p-value vs. PBS | Mean Survival (days) | p-value vs. PBS |
| This compound | 0.04 µ g/day | +13% | 0.025 | 95 | 0.047 |
| This compound | 4.0 µ g/day | +16% | 0.017 | 95 | 0.047 |
| Zoledronate | Similar to this compound | Significant Improvement | ≤0.01 | 86 | 0.53 (not significant) |
| Placebo (PBS) | - | - | - | 77 | - |
As shown in Table 1, this compound treatment led to a statistically significant improvement in femur bone mineral density and a notable increase in mean survival compared to the placebo group[1]. While zoledronate also improved bone density, it did not significantly enhance survival in this model[1].
Activity in a Murine Model of Breast Cancer-Induced Bone Disease
Further preclinical evidence supports the efficacy of this compound in a murine model of breast cancer-induced bone disease utilizing 4T1/luc mouse mammary carcinoma cells. In this model, treatment with this compound at a dose of 0.04 µ g/day (administered subcutaneously) was found to reduce the incidence of bone metastases. This finding highlights the potential of this compound to not only treat existing bone lesions but also to prevent the formation of new ones.
Promising Results in Canine Osteosarcoma
In addition to rodent models, this compound has been investigated in dogs with spontaneous osteosarcoma. These studies have provided further evidence of the compound's anti-resorptive and anti-tumor activities, consistent with the findings in the murine models.
Mechanism of Action: A Dual-Pronged Attack on Bone Cancer
The efficacy of this compound stems from the synergistic action of its two components: etidronate and cytarabine.
References
Safety Operating Guide
Proper Disposal of Mbc-11 (Etidronate-Cytarabine Conjugate): A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Mbc-11 are paramount to ensuring laboratory safety and environmental protection. this compound, an etidronate-cytarabine conjugate, is a novel agent with potential antineoplastic and antiresorptive activities. Due to its cytotoxic nature, derived from the cytarabine component, stringent disposal procedures must be followed. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with standard practices for handling cytotoxic and chemotherapeutic agents.
Understanding the Compound: this compound
This compound is a synthetic molecule that combines etidronate, a bisphosphonate that targets bone, with cytarabine, a chemotherapy agent. This conjugation is designed to deliver the cytotoxic payload of cytarabine directly to bone tissue.
| Compound Component | Chemical Class | Primary Hazard |
| Etidronate | Bisphosphonate | Bone resorption inhibitor |
| Cytarabine | Pyrimidine Analogue | Cytotoxic, Mutagenic, Teratogenic |
| This compound (Conjugate) | Bisphosphonate-Drug Conjugate | Cytotoxic, likely with bone-targeting properties |
Immediate Safety and Handling Precautions
Before beginning any procedure that involves this compound, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, double gloves (chemotherapy-rated), and safety goggles.
-
Designated Work Area: Conduct all handling of this compound within a designated area, preferably in a chemical fume hood or a biological safety cabinet, to prevent aerosolization and contamination.
-
Spill Kit: Ensure a chemotherapy spill kit is readily available in the laboratory.
Step-by-Step Disposal Procedures for this compound
The disposal of this compound and any contaminated materials must be managed as cytotoxic waste.
1. Segregation of Waste:
Proper segregation at the point of generation is the most critical step. Use clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic/chemotherapeutic waste. These containers are typically color-coded (often yellow or purple) for easy identification.
Waste Categories:
-
Solid Waste: Includes contaminated gloves, gowns, bench paper, pipette tips, and empty vials.
-
Liquid Waste: Includes unused this compound solutions, contaminated buffers, and media.
-
Sharps Waste: Includes contaminated needles, syringes, and broken glass.
2. Inactivation of Liquid Waste (Recommended):
For liquid waste containing this compound, chemical inactivation is a recommended practice to reduce its hazardous properties before final disposal. A common method involves treatment with sodium hypochlorite (bleach).
Experimental Protocol: Inactivation of this compound Liquid Waste
-
Preparation: In a designated chemical fume hood, prepare a fresh solution of 10% sodium hypochlorite (household bleach can be used, verify its concentration).
-
Neutralization: Carefully add the 10% sodium hypochlorite solution to the liquid this compound waste in a 1:10 ratio (e.g., 100 mL of bleach for every 1 L of waste).
-
Reaction Time: Allow the mixture to react for at least 30 minutes to ensure the degradation of the cytarabine component.
-
pH Adjustment: After inactivation, neutralize the solution by adding a suitable acid or base to bring the pH to a neutral range (6-8).
-
Disposal: The neutralized liquid can then be transferred to a designated hazardous liquid waste container for collection by the institution's environmental health and safety (EHS) office.
3. Packaging and Labeling:
-
Solid Waste: Place all contaminated solid waste into the designated cytotoxic waste container.
-
Liquid Waste: After inactivation (if performed), pour the liquid waste into a clearly labeled, leak-proof hazardous waste container.
-
Sharps Waste: Place all contaminated sharps into a designated, puncture-proof sharps container for cytotoxic waste.
All waste containers must be securely sealed and labeled with the following information:
-
"Cytotoxic Waste" or "Chemotherapy Waste"
-
The primary chemical constituent (this compound)
-
The date of accumulation
-
The laboratory of origin
4. Storage and Collection:
Store all sealed and labeled cytotoxic waste containers in a designated, secure area away from general laboratory traffic. Arrange for pickup and disposal by your institution's certified hazardous waste management provider.
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: this compound Disposal Workflow Diagram
Signaling Pathway of Cytarabine's Cytotoxic Action
To underscore the importance of proper disposal, it is helpful to understand the mechanism of action of cytarabine, the cytotoxic component of this compound.
Caption: Cytarabine's Mechanism of Action
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
Personal protective equipment for handling Mbc-11
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Mbc-11 (Etidronate-Cytarabine Conjugate), an investigational antineoplastic agent. Given the potent nature of its components, adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a conjugate of Etidronate and Cytarabine. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach based on the hazardous properties of its components is required. Cytarabine is classified as a potential mutagen, teratogen, and skin sensitizer[1][2][3]. Etidronate is harmful if swallowed and can cause serious skin and eye irritation[4]. Therefore, this compound should be handled as a potent compound with cytotoxic potential.
The following table summarizes the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Respiratory | Disposable N95 or higher-rated respirator | To prevent inhalation of aerosolized particles, especially during weighing and solution preparation. |
| Hands | Double-gloving with chemotherapy-rated nitrile gloves | Provides robust protection against skin contact. The outer glove should be changed immediately upon contamination. |
| Eyes | Chemical splash goggles | To protect eyes from splashes and aerosols. Safety glasses are not sufficient. |
| Face | Face shield (in addition to goggles) | Required when there is a significant risk of splashes, such as during bulk handling or spill cleanup. |
| Body | Disposable, solid-front, back-closing laboratory gown | Protects skin and personal clothing from contamination. Should be changed at the end of each procedure or if contaminated. |
| Feet | Closed-toe shoes and disposable shoe covers | To prevent contamination of personal footwear and subsequent spread outside the laboratory. |
Operational Plan for Safe Handling
All handling of this compound powder must be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel.
Weighing and Solution Preparation
-
Preparation: Don all required PPE before entering the designated handling area.
-
Containment: Perform all manipulations of this compound powder, including weighing and reconstitution, within a chemical fume hood or a biological safety cabinet.
-
Weighing: Use a dedicated and calibrated analytical balance. Tare a pre-labeled, sealable container before adding the powder.
-
Dissolution: Add the solvent to the container with the powder slowly and carefully to avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, date, and appropriate hazard symbols.
-
Decontamination: After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic and must be disposed of as hazardous waste.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers, respirator), contaminated weighing paper, and other solid materials must be placed in a designated, sealed, and clearly labeled cytotoxic waste container with a purple lid.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not discharge to the sewer.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant, purple-lidded cytotoxic sharps container.
-
Waste Pickup: Arrange for the collection and disposal of cytotoxic waste by a licensed hazardous waste management company.
Experimental Protocols: Hazard Data Summary
The following table summarizes key hazard information for the components of this compound, as no specific data for the conjugate is available.
| Component | CAS Number | Hazard Classifications | Acute Toxicity (Oral LD50) |
| Cytarabine | 147-94-4 | Germ cell mutagenicity (Category 1B), Reproductive toxicity (Category 1B), Skin sensitization (Category 1) | 3,150 mg/kg (mouse) |
| Etidronate | 7414-83-7 | Acute toxicity - oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A) | 1,340 mg/kg (rat) |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
